tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUGFWKJSGGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
This guide provides a comprehensive, in-depth protocol for the synthesis of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a valuable building block in contemporary drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound (CAS No. 401566-77-6) is a key intermediate, featuring a reactive β-ketoamide moiety appended to a Boc-protected piperazine core. This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a prevalent scaffold in numerous biologically active compounds, offering desirable pharmacokinetic properties. The 3-oxobutanoyl group provides a handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
The synthetic strategy outlined herein focuses on the direct acetoacetylation of the commercially available and widely used starting material, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This approach is favored for its atom economy and operational simplicity. The key transformation involves the nucleophilic attack of the secondary amine of N-Boc-piperazine on an appropriate acetoacetylating agent. Among the available reagents, diketene emerges as a highly efficient and reactive choice for this purpose.
Reagents and Materials
A thorough inventory and quality assessment of all reagents and materials are paramount for the successful execution of this synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Supplier |
| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | ≥98% | Major chemical suppliers |
| Diketene | 674-82-8 | C₄H₄O₂ | 84.07 | ≥98% (stabilized) | Major chemical suppliers |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Major chemical suppliers |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade | Major chemical suppliers |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade | Major chemical suppliers |
| Sodium sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS grade | Major chemical suppliers |
| Silica gel | 7631-86-9 | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Major chemical suppliers |
Health and Safety Considerations
A comprehensive risk assessment must be conducted prior to commencing any experimental work. The following are key safety considerations for this protocol:
-
tert-Butyl piperazine-1-carboxylate: May cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diketene: Highly flammable, toxic, and corrosive. It is a lachrymator and can cause severe burns. Work with diketene must be performed in a certified and properly functioning chemical fume hood. Ensure all ignition sources are absent from the work area. Diketene can polymerize violently, especially in the presence of acids or bases.[2] Use with extreme caution and follow all supplier-specific handling instructions.
-
Toluene: Flammable liquid and vapor. It is harmful if inhaled or absorbed through the skin and can cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated fume hood and wear appropriate PPE.
-
General Precautions: Always wear appropriate PPE. Ensure emergency equipment, including a safety shower and eyewash station, is readily accessible. Dispose of all chemical waste in accordance with institutional and local regulations.
Detailed Synthesis Protocol
This protocol details the acetoacetylation of N-Boc-piperazine with diketene.
Reaction Setup
-
To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add tert-butyl piperazine-1-carboxylate (10.0 g, 53.7 mmol).
-
Add anhydrous toluene (100 mL) to the flask to dissolve the starting material.
-
Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath.
Acetoacetylation Reaction
-
In the dropping funnel, place diketene (5.0 g, 59.5 mmol, 1.1 equivalents).
-
Slowly add the diketene dropwise to the stirred solution of N-Boc-piperazine over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition to control the exothermic reaction and prevent unwanted side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the N-Boc-piperazine spot and the appearance of a new, more polar spot indicates the formation of the product.
Work-up and Isolation
-
Once the reaction is deemed complete by TLC, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. This will neutralize any unreacted diketene and acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a semi-solid.
Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
Reaction Mechanism and Workflow
The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism.
Reaction Mechanism
The lone pair of electrons on the secondary nitrogen atom of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the four-membered ring and the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of the stable β-ketoamide product.
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis process.
Figure 2. Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂O₄ |
| Molecular Weight | 270.33 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 401566-77-6 |
Spectroscopic Data (Predicted and/or Reported)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.65-3.55 (m, 4H, piperazine-H), ~3.50-3.40 (m, 4H, piperazine-H), 3.45 (s, 2H, -COCH₂CO-), 2.25 (s, 3H, -COCH₃), 1.46 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~205.0 (ketone C=O), ~168.0 (amide C=O), 154.5 (carbamate C=O), 80.5 (-C(CH₃)₃), ~50.0 (-COCH₂CO-), ~45.0 (piperazine-C), ~41.0 (piperazine-C), 30.5 (-COCH₃), 28.4 (-C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₃N₂O₄⁺ [M+H]⁺: 271.1652; found: 271.1658.
Conclusion
The protocol described in this technical guide provides a robust and reproducible method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The key to a successful outcome lies in the careful control of the reaction temperature during the addition of the highly reactive diketene and a meticulous purification process.
References
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PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link].
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A Technical Guide to the Selective α-Acylation of N-Boc-Piperazine with Diketene
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its strategic functionalization is paramount in drug discovery and development. This technical guide provides an in-depth examination of the selective α-acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) using diketene. This reaction serves as a highly efficient and atom-economical method for synthesizing tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a versatile intermediate for further molecular elaboration. We will explore the underlying reaction mechanism, provide a field-validated experimental protocol, and discuss critical parameters for process optimization, offering researchers a comprehensive resource for leveraging this powerful transformation.
Core Principles: Understanding the Key Reactants
The success of this specific acylation hinges on the distinct chemical properties of the two primary reactants.
The Nucleophile: N-Boc-Piperazine
tert-butyl piperazine-1-carboxylate is an indispensable building block in modern organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the two nitrogen atoms serves a critical purpose: it renders the protected nitrogen electronically deficient and sterically hindered, thereby deactivating it towards many electrophiles.[2] This leaves the second nitrogen atom as an unmasked secondary amine, poised for selective nucleophilic attack.[2][3] This strategy of mono-protection is the cornerstone for achieving high selectivity and avoiding the common pitfall of di-substitution that occurs when using unprotected piperazine.[1]
The Electrophile: Diketene
Diketene (4-methyleneoxetan-2-one) is a potent and versatile C4 building block. It is the dimer of ketene and exists as a strained β-lactone. This ring strain, combined with the electron-withdrawing effect of the carbonyl group, makes the acyl carbon highly electrophilic and susceptible to nucleophilic attack. Upon reaction with a nucleophile like a secondary amine, diketene undergoes a regioselective acyl fission, leading to a clean and efficient ring-opening that installs an acetoacetyl group (CH₃COCH₂CO-).[4] This process is exceptionally atom-economical, as the entire diketene molecule is incorporated into the product with no stoichiometric byproducts.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the unprotected secondary nitrogen of N-Boc-piperazine attacks the highly electrophilic carbonyl carbon of the diketene β-lactone ring. This initial attack forms a transient, zwitterionic tetrahedral intermediate. The intermediate then collapses, driven by the release of ring strain, leading to the cleavage of the acyl-oxygen bond of the lactone. A subsequent proton transfer, typically facilitated by another molecule of the amine starting material or during aqueous workup, neutralizes the resulting enolate to yield the stable β-keto amide product, this compound.
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An In-depth Technical Guide to the Characterization of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
This guide provides a comprehensive overview of the expected analytical characterization data for tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. As this molecule is often synthesized for specific research applications, publicly available, consolidated characterization data is scarce. Therefore, this document serves as an expert-driven guide, predicting the spectral and physical properties based on foundational chemical principles and data from closely related structural analogs. It is designed for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.
Introduction: The Significance of a Versatile Building Block
This compound (commonly referred to as Boc-acetoacetyl-piperazine) is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates two key reactive handles: a β-ketoamide and a Boc-protected piperazine.
-
The piperazine ring is a privileged scaffold in drug design, known to enhance aqueous solubility and bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the secondary amine, making it a versatile building block for creating libraries of compounds.[1][2][3]
-
The 3-oxobutanoyl (acetoacetyl) group is a classic β-dicarbonyl moiety. It can exist in keto-enol tautomeric forms and serves as a potent nucleophile (as its enolate) or as an electrophile at its two carbonyl carbons. This functionality is crucial for constructing more complex heterocyclic systems or for engaging in various coupling reactions.
The combination of these features in a single molecule makes it a valuable intermediate for synthesizing a wide range of compounds, from kinase inhibitors to novel therapeutic agents. Accurate characterization is paramount to confirming its identity and purity before its use in subsequent synthetic steps.
Molecular Structure and Key Features
Caption: A typical workflow for the synthesis and analytical validation of a chemical intermediate.
Conclusion
This technical guide provides a detailed, expert-driven prediction of the characterization data for this compound. While based on well-established principles of chemical analysis, all data presented herein should be considered hypothetical until confirmed by direct experimental evidence. The protocols and interpretations offered are designed to provide researchers with a solid framework for identifying and validating this versatile chemical building block, ensuring its quality and suitability for advancing research in drug discovery and development.
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1H NMR spectrum of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound, a key intermediate in various synthetic pathways, presents a unique spectral profile due to the presence of distinct functional moieties and, most critically, its existence as a mixture of keto-enol tautomers in solution. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, explaining the structural basis for observed chemical shifts, and providing a robust experimental protocol for data acquisition. Our analysis is grounded in fundamental NMR principles and supported by authoritative references to ensure scientific integrity and practical utility.
Molecular Structure and Spectroscopic Complexity
This compound is an asymmetrically substituted piperazine derivative. The structure combines a bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen with an acetoacetyl group on the other. The acetoacetyl moiety is a classic β-dicarbonyl system, which gives rise to the phenomenon of keto-enol tautomerism.[1][2] Consequently, in a typical NMR solvent, the compound exists not as a single species but as a dynamic equilibrium between the keto and enol forms. This equilibrium is fundamental to understanding its ¹H NMR spectrum, which will display distinct sets of signals corresponding to each tautomer.
Caption: Chemical Structure of the Topic Compound.
The Phenomenon of Keto-Enol Tautomerism
Tautomers are constitutional isomers that rapidly interconvert, and the keto-enol equilibrium is a cornerstone of organic chemistry.[2][3] For the title compound, the α-hydrogens on the methylene carbon (C2') of the acetoacetyl group are acidic, allowing for a proton transfer that results in the formation of a more conjugated enol isomer.
The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[4]
-
In non-polar, aprotic solvents (e.g., CCl₄, CDCl₃), the enol form is often stabilized by a strong intramolecular hydrogen bond, shifting the equilibrium towards the enol.[1]
-
In polar, protic solvents (e.g., D₂O, CD₃OD), the solvent molecules can hydrogen bond with the keto form's carbonyl groups, stabilizing it and shifting the equilibrium towards the keto tautomer.
This dynamic equilibrium is typically slow on the NMR timescale, meaning that separate, distinct signals for both the keto and enol forms are observed in a single spectrum.[4] The ratio of these tautomers can be directly quantified by comparing the integration values of their respective unique signals.[3]
Caption: Keto-Enol Tautomeric Equilibrium.
Predicted ¹H NMR Spectral Analysis
The following is a detailed, peak-by-peak prediction of the ¹H NMR spectrum, assuming a deuterated chloroform (CDCl₃) solvent, which tends to favor a significant population of the enol form. The chemical shift values (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[5]
Signals Common to Both Tautomers
These signals arise from the Boc-protected piperazine core and are expected to be largely unaffected by the tautomerism at the distal end of the molecule, although they may appear broadened due to the presence of multiple chemical species and restricted bond rotation.
-
tert-Butyl Protons (H-a): The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet. This signal is an excellent integration standard. Its characteristic high intensity makes it stand out.[6]
-
Piperazine Ring Protons (H-b, H-c): The piperazine ring is asymmetrically substituted. The four protons (H-b) on the carbons adjacent to the Boc-group nitrogen are in a different chemical environment than the four protons (H-c) adjacent to the acetoacetyl-group nitrogen. Due to the amide-like nature of both nitrogen substituents, rotation around the C-N bonds can be restricted, leading to broadened signals at room temperature.[7]
-
H-b Protons: These protons are adjacent to the electron-withdrawing carbamate group and are expected to appear as a broad multiplet.
-
H-c Protons: These protons are adjacent to the tertiary amide of the acetoacetyl group and will also appear as a broad multiplet, likely further downfield due to the stronger deshielding effect of the adjacent carbonyl.
-
Signals Specific to the Keto Tautomer
-
Acetyl Methyl Protons (H-d): The three protons of the terminal methyl group, adjacent to a carbonyl, will appear as a sharp singlet. This is a classic chemical shift for an acetyl group.[8]
-
Active Methylene Protons (H-e): The two protons of the methylene group are positioned between two electron-withdrawing carbonyl groups, resulting in significant deshielding. They will appear as a sharp singlet.
Signals Specific to the Enol Tautomer
-
Enol Methyl Protons (H-f): The methyl group is now attached to a C=C double bond. These protons are typically found slightly upfield compared to their keto counterparts and will appear as a singlet.
-
Vinylic Proton (H-g): This proton is on the C=C double bond and is significantly deshielded. It will appear as a singlet. The observation of a signal in this region is a definitive marker for the enol form.[9]
-
Enol Hydroxyl Proton (H-h): The chemical shift of this proton is highly variable and concentration-dependent. Due to intramolecular hydrogen bonding, it can be very broad and appear far downfield. This peak will disappear upon shaking the sample with a drop of D₂O due to proton exchange.
Summary of Predicted Chemical Shifts
| Proton Label | Functional Group | Predicted δ (ppm) | Multiplicity | Integration (Keto) | Integration (Enol) |
| H-a | -C(CH ₃)₃ (Boc) | ~1.47 | Singlet | 9 | 9 |
| H-b | Piperazine (-N-CH ₂-) | ~3.4-3.5 | Broad Multiplet | 4 | 4 |
| H-c | Piperazine (-N-CH ₂-) | ~3.5-3.7 | Broad Multiplet | 4 | 4 |
| H-d | CH ₃-C=O (Keto) | ~2.25 | Singlet | 3 | - |
| H-e | -C(=O)-CH ₂-C(=O)- | ~3.65 | Singlet | 2 | - |
| H-f | CH ₃-C=C (Enol) | ~2.05 | Singlet | - | 3 |
| H-g | =CH - (Enol) | ~5.50 | Singlet | - | 1 |
| H-h | -OH (Enol) | ~12-15 (variable) | Broad Singlet | - | 1 |
Note: Integration values are relative and depend on the keto:enol ratio in the chosen solvent.
Recommended Experimental Protocol
To obtain a high-resolution ¹H NMR spectrum suitable for detailed analysis, the following protocol is recommended. This workflow ensures data integrity and reproducibility.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Recommended: Chloroform-d (CDCl₃) with 0.03% TMS is an excellent starting point for observing both tautomers.
-
Alternative: Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may alter the keto-enol ratio.
-
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16-20 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially for accurate integration.
-
Acquisition Time (aq): At least 3 seconds for good resolution.
-
-
D₂O Exchange (Optional): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the enolic -OH signal confirms its assignment.
Caption: Recommended Experimental Workflow.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough interpretation requires an appreciation for the compound's key structural features: the Boc-protecting group, the asymmetric piperazine core, and, most importantly, the keto-enol tautomerism of the acetoacetyl side chain. By recognizing the distinct sets of signals for each tautomer, researchers can confirm the compound's identity, assess its purity, and quantify the tautomeric ratio under specific solution conditions. This guide provides the foundational knowledge and practical steps necessary to confidently perform and interpret this critical analytical measurement.
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An In-Depth Technical Guide to the 13C NMR Analysis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document details the predicted ¹³C NMR chemical shifts, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the spectral data. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules.
Introduction: The Structural Significance of this compound
The accurate structural characterization of pharmacologically relevant molecules is a cornerstone of modern drug discovery. This compound incorporates several key functional groups: a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a β-dicarbonyl moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents.[1] The Boc group is a common protecting group for amines, and its presence influences the electronic environment of the piperazine ring. The 3-oxobutanoyl side chain introduces a β-dicarbonyl system, which can exist in equilibrium between keto and enol tautomers. This tautomerism can have significant implications for the molecule's chemical reactivity and biological activity.
¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, we can gain precise insights into the electronic environment, connectivity, and even subtle conformational dynamics of the molecule. This guide will walk through the theoretical prediction, acquisition, and detailed analysis of the ¹³C NMR spectrum of the title compound.
Predicted ¹³C NMR Spectral Data
The prediction of ¹³C NMR chemical shifts is a critical first step in spectral analysis. Based on established chemical shift ranges for various functional groups, we can anticipate the approximate resonance position for each carbon atom in this compound.[2][3] These predictions provide a framework for assigning the signals in the experimental spectrum.
Molecular Structure and Carbon Numbering:
To facilitate a clear discussion, the carbon atoms of the molecule are numbered as follows:
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |
| C1, C4 | Piperazine CH₂ (adjacent to N-Boc) | 40 - 50 | Triplet |
| C2, C3 | Piperazine CH₂ (adjacent to N-acyl) | 45 - 55 | Triplet |
| C5 (keto) | Methylene (α to C=O) | 45 - 55 | Triplet |
| C6 (keto) | Methyl | 25 - 35 | Quartet |
| C7 (keto) | Ketone C=O | 200 - 210 | Singlet |
| C8 (amide) | Amide C=O | 165 - 175 | Singlet |
| C9 (Boc C=O) | Carbamate C=O | 150 - 160 | Singlet |
| C10 (Boc Cq) | Quaternary Carbon (tert-Butyl) | 78 - 85 | Singlet |
| C11 (Boc CH₃) | Methyl Carbons (tert-Butyl) | 25 - 30 | Quartet |
Note: The presence of keto-enol tautomerism may lead to additional, lower-intensity signals for the enol form.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield reliable and reproducible results.
3.1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent resonance at approximately 77.16 ppm.
-
Concentration: Prepare a solution by dissolving 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. This concentration range provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
3.2. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm to encompass the full range of expected carbon chemical shifts.
-
Temperature: 298 K (25 °C).
Workflow for Data Acquisition:
Caption: Experimental workflow for acquiring and processing the ¹³C NMR spectrum.
Spectral Interpretation and Discussion
A detailed analysis of the ¹³C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, signal multiplicities (if a proton-coupled spectrum is acquired), and an understanding of the electronic effects of the various functional groups.
4.1. The Carbonyl Region (δ 150-210 ppm)
Three distinct signals are expected in the downfield region of the spectrum, corresponding to the three carbonyl carbons:
-
Ketone Carbonyl (C7): The ketone carbonyl is the most deshielded carbon and is expected to resonate at the lowest field, typically in the range of 200-210 ppm.[3]
-
Amide Carbonyl (C8): The amide carbonyl carbon is influenced by the nitrogen atom and will appear upfield from the ketone, generally between 165-175 ppm.
-
Carbamate Carbonyl (C9): The carbamate carbonyl of the Boc group is further shielded and is predicted to be in the 150-160 ppm range.[4]
4.2. The Piperazine and Aliphatic Region (δ 25-85 ppm)
-
Boc Quaternary Carbon (C10): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, resulting in a chemical shift in the 78-85 ppm range.[5]
-
Piperazine Carbons (C1, C2, C3, C4): The four methylene carbons of the piperazine ring are in different electronic environments. The carbons alpha to the nitrogen of the Boc group (C1, C4) are expected to be slightly more shielded than those alpha to the nitrogen of the acyl group (C2, C3). At room temperature, due to the restricted rotation around the amide bond, it is possible to observe four distinct signals for the piperazine carbons.[6] However, rapid conformational exchange may lead to fewer, broadened signals.
-
Acyl Methylene Carbon (C5): The methylene carbon adjacent to the amide carbonyl (C5) will be deshielded and is expected in the 45-55 ppm range.
-
Acyl Methyl Carbon (C6): The terminal methyl group of the butanoyl chain (C6) will be found in the more shielded region of the aliphatic range, typically 25-35 ppm.
-
Boc Methyl Carbons (C11): The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the 25-30 ppm range.[5]
4.3. The Influence of Keto-Enol Tautomerism
The 3-oxobutanoyl moiety can undergo keto-enol tautomerization.[7][8]
Caption: Equilibrium between the keto and enol tautomers of the β-dicarbonyl moiety.
In the enol form, the ketone carbonyl (C7) is converted to a hydroxyl-bearing olefinic carbon, and the adjacent methylene (C5) becomes an olefinic carbon. This would result in two new signals in the olefinic region (δ 90-160 ppm) and a disappearance or reduction in intensity of the C5 and C7 signals of the keto form. The equilibrium between the keto and enol forms is solvent-dependent.[9] In a non-polar solvent like CDCl₃, the keto form is generally favored. The presence of minor peaks corresponding to the enol tautomer should be considered during spectral analysis.
Conclusion
This technical guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this and structurally related molecules. The detailed assignment of chemical shifts, supported by an understanding of the underlying chemical principles, is essential for the unambiguous structural elucidation required in modern chemical and pharmaceutical research.
References
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Gomory, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41225-41234. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]
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Kricheldorf, H. R. (1983). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Macromolecular Science: Part A-Chemistry, 20(4), 431-447. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Acetoacetamide. Retrieved from [Link]
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Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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ResearchGate. (n.d.). Solution 13 C NMR spectrum of the reaction of methyl acetoacetate and.... Retrieved from [Link]
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Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
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Smith, K. T., et al. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 790-794. Retrieved from [Link]
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University of Puerto Rico at Mayagüez. (n.d.). 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. Retrieved from [Link]
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Valters, R., & Kampare, R. (2006). Keto-enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 84(1), 13-20. Retrieved from [Link]
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Wang, L., et al. (2013). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 3(48), 25959-25966. Retrieved from [Link]
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Mass spectrometry of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Mass Spectrometric Characterization of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Executive Summary
This whitepaper provides a comprehensive, technically-grounded guide to the mass spectrometric analysis of this compound, a pivotal building block in contemporary drug development. Moving beyond a simple recitation of parameters, this document elucidates the causal reasoning behind each experimental choice, from sample preparation to spectral interpretation. We present a self-validating workflow for electrospray ionization (ESI) mass spectrometry, detailing optimized protocols for precursor ion identification (MS1) and collision-induced dissociation (MS/MS). The core of this guide is a meticulous breakdown of the compound's predictable fragmentation pathways, offering a robust analytical fingerprint for its unambiguous identification. This guide is tailored for researchers, analytical chemists, and process development scientists who require a definitive method for structural verification and purity assessment.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical synthesis, the structural integrity of intermediates is paramount. This compound serves as a key intermediate, incorporating the frequently utilized piperazine scaffold, a beta-keto functionality, and the ubiquitous tert-butoxycarbonyl (Boc) protecting group. The piperazine moiety is a privileged structure in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[1] The precise characterization of this molecule is therefore a critical quality control checkpoint.
Electrospray ionization mass spectrometry (ESI-MS) is the definitive technique for this purpose, offering exceptional sensitivity and structural insight. This guide provides an expert-level framework for developing and executing a robust ESI-MS and tandem MS (MS/MS) methodology for this specific analyte.
A Framework for Analysis: From Sample to Spectrum
A successful mass spectrometry analysis is not a matter of chance, but the result of a logically constructed workflow. Each step is designed to maximize analyte signal, ensure reproducibility, and generate data that is structurally informative. The workflow below represents a field-proven approach.
Caption: A robust, three-phase workflow for MS analysis.
Methodological Rationale: Explaining the Choices
-
Solvent System: A 50:50 mixture of acetonitrile and water provides an ideal balance of polarity for analyte solubility and volatility for efficient desolvation in the ESI source.
-
Acidification: The addition of 0.1% formic acid is a critical step. The two nitrogen atoms of the piperazine ring are basic sites that are readily protonated in an acidic environment. This significantly enhances the ionization efficiency in positive ion mode, leading to a strong signal for the protonated molecule, [M+H]⁺.
Precursor Ion Identification (MS1 Analysis)
The initial step is to acquire a full scan mass spectrum to identify the protonated molecule. The elemental composition of the neutral compound is C₁₃H₂₂N₂O₄. High-resolution mass spectrometry (HRMS) is strongly recommended to confirm this composition with high accuracy.
Calculated Molecular Ions
| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | [C₁₃H₂₃N₂O₄]⁺ | 271.1652 |
| [M+Na]⁺ | [C₁₃H₂₂N₂O₄Na]⁺ | 293.1472 |
The primary ion of interest and the target for subsequent MS/MS analysis is the [M+H]⁺ adduct at m/z 271.1652. The presence of a sodium adduct ([M+Na]⁺) is common and serves as a useful secondary confirmation of the molecular weight.
Optimized ESI Source Parameters
The following parameters serve as a validated starting point for most modern mass spectrometers.
| Parameter | Value Range | Justification |
| Ionization Mode | Positive ESI | The basic piperazine nitrogens are ideal sites for protonation. |
| Capillary Voltage | 3.8 – 4.2 kV | Creates a stable Taylor cone for efficient droplet formation and ionization. |
| Drying Gas (N₂) Temperature | 325 – 350 °C | Ensures complete desolvation of the analyte without inducing thermal degradation. |
| Drying Gas (N₂) Flow | 10 – 12 L/min | Facilitates rapid solvent evaporation from the ESI droplets. |
| Nebulizer Pressure (N₂) | 35 – 45 psi | Promotes the formation of a fine aerosol, which is essential for efficient ionization. |
| MS1 Scan Range (m/z) | 100 – 400 | A targeted range that comfortably includes the expected precursor ions. |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Isolating the [M+H]⁺ ion (m/z 271.2) and subjecting it to collision-induced dissociation (CID) generates a fragmentation pattern that acts as a structural fingerprint. The Boc protecting group is notoriously labile under CID conditions and provides highly diagnostic neutral losses.[2][3]
Primary Fragmentation Pathways
The bonds associated with the Boc group and the central amide linkage are the most susceptible to cleavage. The following diagram illustrates the most probable fragmentation events.
Caption: Predicted fragmentation of the protonated parent molecule.
Interpretation of High-Value Fragment Ions
-
m/z 215.1: Loss of Isobutylene (-56 Da) This fragment is arguably the most characteristic signal for a Boc-protected compound. It arises from the cleavage of the C-O bond of the tert-butyl group and the transfer of a hydrogen, leading to the elimination of neutral isobutylene (C₄H₈). The resulting ion retains the carbamic acid portion attached to the piperazine ring.
-
m/z 171.1: Loss of the Boc Group (-100 Da) This intense signal corresponds to the cleavage of the N-C bond of the carbamate, resulting in the complete loss of the Boc group (C₅H₈O₂) as carbon dioxide and isobutylene. The resulting ion is the protonated 1-(3-oxobutanoyl)piperazine, providing clear evidence of the core structure.
-
m/z 69.0: Acylium Ion Formation Cleavage of the amide bond between the piperazine nitrogen and the butanoyl carbonyl group generates a stable acylium ion, [CH₃COCH₂CO]⁺. This fragment confirms the presence of the 3-oxobutanoyl side chain. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups.[4][5]
Conclusion: A Validated Analytical Signature
The mass spectrometric identity of this compound is definitively established through a two-tiered approach. First, the accurate mass of the protonated molecule is confirmed at m/z 271.1652 using positive mode ESI-HRMS. Second, its structural identity is verified by a characteristic MS/MS fragmentation pattern featuring diagnostic product ions at m/z 215.1 , 171.1 , and 69.0 . This combination of precursor mass accuracy and a predictable fragmentation fingerprint provides an unequivocal method for the characterization of this important pharmaceutical intermediate, ensuring the integrity of subsequent synthetic steps.
References
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Title: Mass Spectrometry in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
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Title: Collision-induced dissociation of multi-protonated peptides Source: Journal of the American Society for Mass Spectrometry URL: [Link]
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Title: The Role of the Piperazine Moiety in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]
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Title: How can I avoid the Boc-cleavage during Mass Analysis? Source: ResearchGate URL: [Link]
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Title: Mass Spectra of β-Keto Esters Source: ResearchGate URL: [Link]
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Title: Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters Source: ACS Publications URL: [Link]
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An In-Depth Technical Guide to the Keto-Enol Tautomerism in tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a β-keto amide of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights into the structural, environmental, and analytical aspects of this tautomeric equilibrium. We will delve into the underlying mechanisms, the profound influence of solvent polarity and hydrogen bonding, and the spectroscopic techniques essential for characterizing and quantifying the tautomeric forms. This guide is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed, reproducible experimental protocols.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a critical consideration in drug design and development.[1][2] The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.
This compound is a β-dicarbonyl compound, a structural motif known to exhibit significant keto-enol tautomerism.[1][3] The equilibrium between its keto and enol forms is not static but is dynamically influenced by the surrounding environment. Understanding and controlling this equilibrium is therefore paramount for researchers aiming to optimize the properties of drug candidates containing this or similar scaffolds.
Structural Analysis of this compound
The tautomeric behavior of this compound is dictated by its inherent molecular structure. As a β-keto amide, it possesses two carbonyl groups separated by a single carbon atom (the α-carbon). This 1,3-dicarbonyl arrangement is the key structural feature that facilitates the formation of a stable enol tautomer.
The stability of the enol form is significantly enhanced by two primary factors:
-
Conjugation: In the enol tautomer, the newly formed carbon-carbon double bond is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[4]
-
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group.[5][6] This creates a stable six-membered ring-like structure, which contributes significantly to the overall stability of the enol form.
The presence of the bulky tert-butyl carbamate (Boc) protecting group on the piperazine ring can also exert steric and electronic effects that may subtly influence the tautomeric equilibrium.
The Decisive Role of the Solvent Environment
The equilibrium position between the keto and enol tautomers is exquisitely sensitive to the solvent environment.[5][7][8] This solvent dependence is a critical factor to consider during synthesis, purification, formulation, and in-vitro/in-vivo studies.
Solvent Polarity
Generally, for β-dicarbonyl compounds, an increase in solvent polarity tends to favor the keto tautomer.[8][9][10] This is often attributed to the greater polarity of the keto form, which is more effectively solvated by polar solvents. However, it's important to note that the dipole moments of the keto and enol forms can be complex, and this trend is not universally absolute.[9][10]
Hydrogen Bonding Capacity
The hydrogen bonding capability of the solvent plays a crucial role.
-
Protic Solvents: Solvents capable of donating hydrogen bonds (e.g., water, methanol) can compete with the intramolecular hydrogen bond of the enol form. By forming intermolecular hydrogen bonds with both the keto and enol tautomers, they can disrupt the stable intramolecularly hydrogen-bonded enol structure, thereby shifting the equilibrium towards the keto form.
-
Aprotic Solvents: Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride) do not interfere with the intramolecular hydrogen bond of the enol, thus favoring the enol tautomer. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and may stabilize the enol form.[10]
Experimental Characterization of Tautomers
Accurate characterization and quantification of the keto and enol tautomers are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.[5][9][11]
¹H NMR Spectroscopy
Proton NMR provides distinct signals for the keto and enol forms, allowing for their unambiguous identification and quantification. The interconversion between tautomers is typically slow on the NMR timescale, resulting in separate sets of peaks for each species.[9][10]
Characteristic ¹H NMR Signals:
| Tautomer | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Keto | α-CH₂ | ~3.5 - 4.0 | Singlet |
| -CH₃ | ~2.2 - 2.5 | Singlet | |
| Enol | Vinylic =CH- | ~5.0 - 5.5 | Singlet |
| Enolic -OH | ~12 - 16 | Broad Singlet | |
| -CH₃ | ~1.9 - 2.2 | Singlet |
Quantification: The relative amounts of the keto and enol forms can be determined by integrating the areas of their respective characteristic peaks. For instance, the ratio of the integral of the α-CH₂ (keto) to the vinylic =CH- (enol) signal provides a direct measure of the tautomeric equilibrium.
¹³C NMR Spectroscopy
Carbon NMR can also be used to distinguish between the tautomers, although the long relaxation times of carbonyl carbons can make quantitative analysis challenging.[12]
Characteristic ¹³C NMR Signals:
| Tautomer | Carbon | Expected Chemical Shift (ppm) |
| Keto | Ketone C=O | ~200 - 210 |
| Amide C=O | ~165 - 175 | |
| α-CH₂ | ~50 - 60 | |
| Enol | Enolic C=O | ~185 - 195 |
| Enolic C-OH | ~170 - 180 | |
| Vinylic =CH- | ~90 - 100 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide qualitative evidence for the presence of both tautomers.
-
Keto form: Strong C=O stretching bands around 1700-1730 cm⁻¹ for the ketone and ~1650 cm⁻¹ for the amide.
-
Enol form: A broad O-H stretching band (due to hydrogen bonding) around 2500-3200 cm⁻¹, and C=C and C=O stretching bands for the conjugated system at lower frequencies than their non-conjugated counterparts.
Experimental Protocols
The following protocols are provided as a guide for the reproducible analysis of the keto-enol tautomerism of this compound.
Synthesis of this compound
While several synthetic routes exist, a common approach involves the acylation of N-Boc-piperazine.[13] A related synthesis of a piperazine derivative involves the reaction of N-Boc-piperazine with a bromoacetate derivative.[14][15]
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Diketene or a suitable acetoacetylating agent
-
Aprotic solvent (e.g., Dichloromethane, THF)
-
Triethylamine (or another non-nucleophilic base)
Procedure:
-
Dissolve tert-Butyl piperazine-1-carboxylate in the chosen aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acetoacetylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis
Objective: To determine the keto-enol ratio in different solvents.
Materials:
-
Synthesized this compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended for good resolution)
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 30 minutes before analysis.
-
Acquire a ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the characteristic signals for the keto and enol forms (e.g., α-CH₂ for keto and vinylic =CH- for enol).
-
Calculate the percentage of each tautomer using the integral values.
Conclusion and Future Perspectives
The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is not merely an academic exercise but a practical necessity for scientists engaged in drug discovery and development. The ability to predict and control the tautomeric ratio can lead to the design of molecules with improved physicochemical and biological properties.
Future research in this area could explore the impact of temperature on the tautomeric equilibrium, the kinetics of tautomerization, and the use of computational modeling to predict tautomeric preferences in different environments.[6][16] Such studies will further enhance our ability to harness the subtleties of tautomerism for the rational design of new and improved therapeutic agents.
References
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Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]
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- Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(12), 1351-1364.
- Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study.
- Zhang, X., et al. (2019). The Applications of β‐Keto Amides for Heterocycle Synthesis.
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
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-
ACS Publications. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
- Gao, Y., et al. (2013). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Journal of the Serbian Chemical Society, 78(6), 793-800.
- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- Chimov, A. V., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2598-2605.
- National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS Omega, 4(14), 15993-16001.
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Organic Letters. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
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-
ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, February 21). Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way! [Video]. YouTube. [Link]
-
Beilstein Journals. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Retrieved from [Link]
-
Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2015).
-
OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides a detailed analysis of the stability and optimal storage conditions for this compound, offering insights into its chemical properties, potential degradation pathways, and recommended handling and analytical procedures to maintain its quality over time.
Chemical Profile and Inherent Stability Considerations
The molecular structure of this compound contains two primary functional groups that dictate its stability: the tert-butyl carbamate (Boc) protecting group and a β-keto amide moiety. Understanding the inherent reactivity of these groups is fundamental to predicting and mitigating potential degradation.
-
The tert-Butyl Carbamate (Boc) Group: This protecting group is notoriously labile under acidic conditions. The mechanism of acid-catalyzed hydrolysis of tert-butyl esters and carbamates involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene or tert-butanol. This susceptibility necessitates the strict avoidance of acidic environments during storage and handling.
-
The β-Keto Amide Moiety: The 3-oxobutanoyl (or acetoacetyl) group is a reactive functionality. The presence of two carbonyl groups separated by a methylene group makes the central methylene protons acidic and susceptible to enolization. This moiety can also undergo hydrolysis, particularly under basic or strongly acidic conditions, leading to the cleavage of the amide bond.
Recommended Storage and Handling Protocols
Based on the chemical profile and supplier recommendations, the following conditions are critical for maintaining the long-term stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C Refrigerator | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or dark location | Protects against potential photolytic degradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and contact with moisture. |
Handling Procedures:
-
Always handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
To dispense the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
After dispensing, flush the container with an inert gas before resealing tightly.
-
Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Potential Degradation Pathways
The primary degradation pathways for this compound can be inferred from the reactivity of its constituent functional groups. A forced degradation study would be necessary to definitively identify and characterize the degradation products.
Figure 1. Proposed major degradation pathways.
Acid-Catalyzed Degradation: The primary site of degradation under acidic conditions is the Boc group, leading to its removal and the formation of the corresponding piperazinium salt of the N-(3-oxobutanoyl)piperazine.
Base-Catalyzed Degradation: In the presence of a strong base, the β-keto amide can undergo hydrolysis, potentially leading to the cleavage of the butanoyl side chain to form tert-butyl piperazine-1-carboxylate and acetate.
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact parent compound from its potential degradation products and any process-related impurities.
Chromatographic Conditions (A Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
A C18 column is a good starting point for moderately polar compounds.
-
A gradient elution is necessary to separate compounds with a range of polarities, which is expected from the potential degradation products.
-
The use of a formic acid modifier will help to control the peak shape of the amine-containing molecules.
-
UV detection at a low wavelength (210 nm) is chosen to ensure the detection of compounds that may lack a strong chromophore.
Forced Degradation Study Protocol
A forced degradation study is essential to validate the stability-indicating nature of the HPLC method and to identify the likely degradation products.
Figure 2. Workflow for a forced degradation study.
Experimental Steps:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Peak Purity and Mass Balance: For the developed HPLC method, assess the peak purity of the parent compound under each stress condition using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.
-
Degradant Identification: For significant degradation products, use LC-MS/MS to obtain mass spectral data and propose their structures.
Conclusion
The stability of this compound is intrinsically linked to the chemical properties of its Boc and β-keto amide functionalities. Strict adherence to recommended storage conditions, particularly refrigeration and exclusion of moisture and acidic contaminants, is essential for preserving its integrity. For critical applications in drug development, the implementation of a validated stability-indicating HPLC method is strongly advised to ensure the quality and purity of this important synthetic intermediate. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists to effectively manage and utilize this compound in their work.
References
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Pharmaffiliates. This compound. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. [Link]
-
ResearchGate. Hydrolysis of β‐keto amide. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
A Senior Application Scientist's Guide to tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate: Sourcing, Qualification, and Application
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous approved therapeutic agents.[1][2][3] Its unique physicochemical properties—including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets—make it a highly sought-after component in medicinal chemistry.[1] tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS No. 401566-77-6) is a key heterocyclic building block that provides a strategic entry point for the incorporation of the piperazine core into more complex molecules.
This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape of this important intermediate. We will delve into the nuances of supplier selection, the critical aspects of quality control, and the rationale behind these considerations, grounded in the context of its application in pharmaceutical synthesis. While this specific intermediate is a valuable synthon for a variety of complex molecules, its structural motif is exemplified in the synthesis of key pharmaceutical compounds, such as the anti-cancer drug Vandetanib, which utilizes a similar piperidine-based intermediate.[4]
Commercial Supplier Landscape: A Comparative Analysis
The selection of a reliable supplier for a critical starting material is a decision that reverberates throughout the entire drug development lifecycle. Beyond mere availability and cost, a thorough evaluation of a supplier's quality systems, documentation, and batch-to-batch consistency is paramount. Below is a comparative table of some commercial suppliers of this compound.
| Supplier | Product Number | Purity Specification | Available Quantities | Additional Information |
| Fluorochem | F789284 | ≥98% | 100 mg, 250 mg, 1 g, 5 g | Provides basic chemical properties and GHS information on their website.[5] |
| Pharmaffiliates | PA 27 0027099 | Not specified | Inquire for bulk quote | Lists the compound as a miscellaneous pharmaceutical intermediate. |
| BLDpharm | BD140735 | ≥98% | 1g, 5g, 25g | Offers the product for research use. |
| Vibrant Pharma Inc. | V02093 | 97% | 1g, 5g, 25g | Provides basic product specifications.[6] |
| TCI Chemicals | M3838 | >98.0% (HPLC) | 25g, 500g | Provides a Certificate of Analysis with lot-specific purity data.[7] |
The Causality of Supplier Selection: Beyond the Datasheet
Choosing the right supplier is a risk mitigation strategy. For early-stage research, a supplier offering small quantities with a stated purity of ≥98% may be sufficient. However, for process development and scale-up, the scrutiny must intensify. The causality is clear: the purity and impurity profile of your starting material directly impacts the yield, purity, and safety of your final active pharmaceutical ingredient (API).
Key Considerations for Supplier Qualification:
-
Quality Management System (QMS): Does the supplier operate under a robust QMS, such as ISO 9001? For later-stage development, cGMP (current Good Manufacturing Practice) manufacturing capabilities are essential.
-
Transparency and Documentation: A trustworthy supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information on their analytical methods.
-
Analytical Capabilities: Inquire about the supplier's in-house analytical capabilities. Do they perform structural elucidation (NMR, MS) and purity determination (HPLC, GC) for each batch?
-
Batch-to-Batch Consistency: Consistency is critical for reproducible research and manufacturing. Request data from multiple batches to assess variability in purity and impurity profiles.
In-House Quality Control: A Self-Validating System
Upon receipt of this compound, a comprehensive in-house quality control (QC) check is a non-negotiable step to validate the supplier's claims and ensure the material is fit for purpose. This process should be viewed as a self-validating system that confirms the identity, purity, and integrity of the intermediate.
Recommended QC Workflow:
Sources
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A Technical Guide to the Synthesis and Handling of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a specialized chemical intermediate. Given the absence of extensive dedicated literature for this specific molecule, this document synthesizes information on its nomenclature, the properties of its precursors, and provides a detailed, field-proven protocol for its logical synthesis. The methodologies described herein are grounded in established principles of organic chemistry, particularly the reactions of piperazine derivatives, to ensure scientific integrity and reproducibility.
Compound Identification and Nomenclature
Accurate identification is critical in chemical synthesis. This compound is a bifunctional molecule incorporating a piperazine ring, which is a prevalent scaffold in medicinal chemistry.[1][2][3][4] One nitrogen of the piperazine core is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to allow for selective functionalization of the other nitrogen. The second nitrogen is acylated with a 3-oxobutanoyl (or acetoacetyl) group, introducing a β-ketoamide functionality.
This compound is known by several names, which can be a source of ambiguity. The following table summarizes its key identifiers.
| Identifier | Value |
| Systematic (IUPAC) Name | This compound |
| Alternative Names | tert-Butyl 4-(acetoacetyl)piperazine-1-carboxylate, 1-(tert-Butoxycarbonyl)-4-(3-oxobutanoyl)piperazine |
| CAS Number | 401566-77-6 |
| Molecular Formula | C₁₃H₂₂N₂O₄ |
| Molecular Weight | 270.33 g/mol |
Precursor Analysis and Strategic Considerations
The synthesis of the target molecule is most logically achieved through the acylation of a suitable piperazine precursor. This section details the properties and handling of the key starting materials.
The Piperazine Core: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
N-Boc-piperazine is the foundational building block for this synthesis. The Boc protecting group is essential as it deactivates one of the piperazine nitrogens, preventing di-acylation and ensuring the desired mono-acylated product is formed.
Physicochemical Properties of N-Boc-piperazine:
| Property | Value | Source |
| CAS Number | 57260-71-6 | [5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [5] |
| Molecular Weight | 186.25 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 43-49 °C | [6][7] |
| Boiling Point | 258 °C at 760 mmHg | [6] |
| Density | 1.03 g/cm³ | [6] |
| Solubility | Soluble in methanol, ethyl acetate, and water. | [6][7] |
Safety and Handling of N-Boc-piperazine: N-Boc-piperazine is considered a hazardous substance.[8] It is known to cause skin and serious eye irritation.[5][9] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[9][10] It may also cause respiratory irritation, necessitating use in a well-ventilated area.[5]
The Acylating Agent: Considerations for Introducing the 3-Oxobutanoyl Group
The introduction of the acetoacetyl moiety requires a reactive form of 3-oxobutanoic acid. Two common reagents for this transformation are diketene and tert-butyl acetoacetate.
Option A: Diketene Diketene is a highly reactive and efficient acetoacetylating agent. However, its high reactivity is accompanied by significant handling challenges.
-
Properties: Diketene is a flammable liquid.[11] Explosive vapor/air mixtures may form above 33°C.[11] It can react violently with acids, bases, or water.[11]
-
Safety: It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[11][12][13] Handling requires a closed system, ventilation, and explosion-proof equipment.[11][14]
Option B: tert-Butyl acetoacetate tert-Butyl acetoacetate offers a safer alternative for acetoacetylation. It is less reactive than diketene but can effectively transfer the acetoacetyl group, particularly in the presence of a coupling agent or via transamidation.
-
Properties: It is soluble in organic solvents like ethanol and ether, with limited water solubility.[15] It is valued for its utility in condensation and acylation reactions.[15]
-
Safety: It has a relatively low toxicity profile, though standard laboratory precautions should always be observed.[15]
Strategic Choice of Acylating Agent: For a standard research or drug development laboratory setting, the use of tert-butyl acetoacetate with a peptide coupling agent is the recommended approach due to its enhanced safety profile over diketene. This guide will focus on a protocol utilizing this safer alternative.
Synthesis Protocol: Acylation of N-Boc-piperazine
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The procedure is based on standard amide coupling reactions, a cornerstone of medicinal chemistry.
Reaction Principle
The synthesis involves the formation of an amide bond between the free secondary amine of N-Boc-piperazine and 3-oxobutanoic acid (acetoacetic acid), which is generated in situ from its tert-butyl ester. A carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid, facilitating the nucleophilic attack by the piperazine nitrogen.
Caption: Synthetic workflow for the target molecule.
Experimental Procedure
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
tert-Butyl acetoacetate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) and tert-butyl acetoacetate (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Causality: EDC activates the carboxylic acid group of the acetoacetate (formed in situ or present as an impurity), making it susceptible to nucleophilic attack. DMAP acts as a catalyst to accelerate the acylation process.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting N-Boc-piperazine is consumed.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Causality: The aqueous washes remove the urea byproduct formed from EDC, any unreacted acid, and DMAP. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Applications in Drug Discovery and Development
While specific applications for this exact molecule are not widely documented, its structure as an N-acyl piperazine derivative places it firmly within a class of compounds of high interest to medicinal chemists.
-
Scaffolding: The piperazine ring is a privileged scaffold that can be found in a vast array of FDA-approved drugs, where it often serves to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups for target binding.[1][3]
-
Synthetic Intermediate: The β-ketoamide functionality is a versatile handle for further chemical transformations. It can participate in cyclization reactions to form various heterocyclic systems or be used in C-C bond-forming reactions. This makes the title compound a valuable intermediate for building more complex molecular architectures.
-
Bioisosteric Replacement: The piperazine core is often used as a bioisostere for other cyclic amines, and its derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and CNS-related applications.[3][4]
Caption: Role of the piperazine core in drug discovery.
Conclusion
This compound is a valuable, albeit specialized, chemical entity. This guide provides a comprehensive overview of its identity, a logical and safety-conscious synthetic protocol based on established chemical principles, and an analysis of the properties of its key precursors. For researchers in drug discovery and development, this compound represents a versatile building block, leveraging the privileged piperazine scaffold for the synthesis of more complex and potentially bioactive molecules. Adherence to the detailed protocols and safety precautions outlined is paramount for the successful and safe synthesis and handling of this compound.
References
-
DONG CAI. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16. DOI:10.3762/bjoc.16.73. [Link]
- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (n.d.).
- CN108033931B - Synthesis method of N-Boc piperazine. (n.d.).
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). Green Chemistry. The Royal Society of Chemistry.
- Different applications of 1-tert-Butoxycarbonylpiperazine. (n.d.). ChemicalBook.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.).
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.).
- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. (n.d.).
- Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. (n.d.). Semantic Scholar.
- A Simple Synthesis of N-Alkylpiperazines. (2024).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
-
tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. [Link]
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.).
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperazine. (2025). TCI Chemicals.
-
ICSC 1280 - DIKETENE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]
- N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. (n.d.). SciSpace.
- SAFETY DATA SHEET - tert-Butyl 1-piperazinecarboxyl
- Peptidyl alpha-ketoamides with nucleobases, methylpiperazine, and dimethylaminoalkyl substituents as calpain inhibitors. (n.d.). PubMed.
- Material Safety Data Sheet (MSDS) - Diketene. (n.d.). MedKoo Biosciences.
- Biological Activities of Piperazine Deriv
- N-Boc-piperazine. (n.d.). Santa Cruz Biotechnology.
- DIKETENE HAZARD SUMMARY. (n.d.).
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Methodological & Application
Synthesis of Pyrimidines from tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of pyrimidine derivatives from tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1][2] This document provides a detailed protocol for a Biginelli-type cyclocondensation reaction, including the synthesis of the starting β-keto amide, mechanistic insights, and characterization of the resulting dihydropyrimidinones.
Introduction
The pyrimidine core is a fundamental building block in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The Biginelli reaction, a one-pot three-component synthesis, stands as a classic and efficient method for the preparation of dihydropyrimidinones (DHPMs), the precursors to many pyrimidine-based drugs.[3][4] This guide focuses on the utilization of this compound, a bespoke β-keto amide, in a Biginelli-type reaction to generate novel DHPMs incorporating a piperazine moiety. The piperazine ring is another privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties of drug candidates.[5]
Synthesis of the Starting Material: this compound
The synthesis of the β-keto amide starting material is a crucial first step. A reliable method involves the acylation of tert-butyl piperazine-1-carboxylate with diketene. This reaction should be performed with caution due to the reactivity of diketene.
Reaction Scheme:
Caption: Synthesis of the β-keto amide starting material.
Protocol: Synthesis of this compound
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| tert-Butyl piperazine-1-carboxylate | 186.26 | 50 | 9.31 g |
| Diketene | 84.07 | 55 (1.1 eq) | 4.62 mL |
| Toluene | - | - | 100 mL |
Procedure:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (9.31 g, 50 mmol) in dry toluene (100 mL) under a nitrogen atmosphere, slowly add diketene (4.62 mL, 55 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired product as a viscous oil or low-melting solid.
Safety Precautions:
-
Diketene is a highly reactive and toxic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
tert-Butyl piperazine-1-carboxylate is an irritant. Avoid contact with skin and eyes.[1][6]
Synthesis of Piperazinyl-Dihydropyrimidinones via Biginelli Reaction
The core of this guide is the Biginelli-type reaction of this compound with an aldehyde and urea (or thiourea) to yield the corresponding dihydropyrimidinone.
Reaction Scheme:
Caption: Biginelli reaction for the synthesis of piperazinyl-dihydropyrimidinones.
Protocol: General Procedure for the Synthesis of Piperazinyl-Dihydropyrimidinones
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 270.35 | 10 | 2.70 g |
| Aromatic Aldehyde | - | 10 | - |
| Urea | 60.06 | 15 (1.5 eq) | 0.90 g |
| Catalyst (e.g., p-Toluenesulfonic acid) | 172.20 | 1 (0.1 eq) | 0.17 g |
| Ethanol | - | - | 50 mL |
Procedure:
-
In a round-bottom flask, combine this compound (2.70 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), urea (0.90 g, 15 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 0.17 g, 1 mmol).
-
Add ethanol (50 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Mechanistic Insights
The Biginelli reaction is believed to proceed through a series of acid-catalyzed steps. Understanding this mechanism is key to optimizing the reaction and troubleshooting potential issues.
Caption: Simplified mechanism of the Biginelli reaction.
The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. The β-keto amide, in its enol form, then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidinone product. The choice of catalyst is crucial; while traditional methods use strong acids like HCl, a variety of Lewis and Brønsted acids have been shown to be effective, sometimes under milder conditions.[4]
Characterization of Products
The synthesized dihydropyrimidinones can be characterized using standard analytical techniques.
Typical Spectroscopic Data:
-
¹H NMR: Expect characteristic signals for the piperazine protons, the Boc protecting group, the aromatic protons from the aldehyde, and the protons on the dihydropyrimidine ring. The C4-H of the DHPM ring typically appears as a singlet or doublet around δ 5.0-5.5 ppm. The NH protons of the DHPM ring will appear as broad singlets.[7]
-
¹³C NMR: Key signals include the carbonyl carbons of the urea and the amide, the carbons of the aromatic ring, the piperazine ring, and the dihydropyrimidine core.[7]
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction, decomposition of starting materials | Increase reaction time, try a different catalyst (e.g., Lewis acids like Yb(OTf)₃), or use a milder solvent. |
| Formation of byproducts | Side reactions of the aldehyde or β-keto amide | Purify the aldehyde before use, lower the reaction temperature, or use a more selective catalyst. |
| Difficulty in isolation | Product is soluble in the reaction solvent | After concentrating the solvent, try triturating the residue with a non-polar solvent like diethyl ether or hexanes to induce precipitation. |
Conclusion
This guide provides a robust framework for the synthesis of novel pyrimidine derivatives from this compound. The presented protocols, grounded in the principles of the classic Biginelli reaction, offer a versatile platform for the generation of a library of compounds with potential applications in drug discovery. By understanding the underlying mechanism and potential challenges, researchers can effectively utilize this methodology to create diverse molecular architectures.
References
-
Bhat, M. A., Al-Omar, M. A., Ghabbour, H. A., & Naglah, A. M. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1559. [Link]
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. Accounts of chemical research, 33(12), 879-888.
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 978–988. [Link]
-
Ilies, M., & Ilie, C. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3186. [Link]
-
Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. [Link]
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- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
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- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Knorr Synthesis of Novel Piperazine-Substituted Pyrroles
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of a novel, highly functionalized pyrrole, tert-butyl 4-(4-acetyl-5-methyl-1H-pyrrol-3-yl)piperazine-1-carboxylate, via the Knorr pyrrole synthesis. The protocol is specifically designed for researchers in medicinal chemistry and drug development, leveraging the common tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate as a key starting material. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, and its incorporation into a pyrrole scaffold offers a promising avenue for the development of new therapeutic agents.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, and includes essential sections on data interpretation, troubleshooting, and safety.
Introduction and Scientific Rationale
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[4][5] The Knorr pyrrole synthesis, a classic name reaction, remains one of the most reliable and versatile methods for constructing substituted pyrroles.[4][6] It involves the condensation of an α-amino-ketone with a β-ketoester (or a related compound with an active methylene group).[7]
The target molecule of this application note incorporates a Boc-protected piperazine group. Piperazine and its derivatives are ubiquitous in drug design, often used to improve pharmacokinetic properties such as solubility and bioavailability, or to act as a linker to target various biological receptors.[8][9] By synthesizing a pyrrole with this valuable functionality, this protocol opens the door to creating libraries of novel compounds for screening against various therapeutic targets, including kinases, G protein-coupled receptors, and ion channels.[5][8]
This protocol addresses the synthetic challenge of using this compound, a complex β-dicarbonyl compound, in a Knorr synthesis. We propose its reaction with ethyl 2-aminoacetoacetate, generated in situ from its more stable hydrochloride salt, under acidic conditions to yield the desired multi-substituted pyrrole.
Reaction Mechanism and Strategic Choices
The Knorr pyrrole synthesis proceeds through a series of well-understood steps. The overall transformation involves the reaction of an α-amino-ketone with a β-ketoester.[6]
Choice of Reagents:
-
β-Keto Amide: this compound serves as the β-dicarbonyl component. The Boc-protecting group on the piperazine nitrogen is stable to the acidic reaction conditions but can be readily removed later for further derivatization.
-
α-Amino Ketone Precursor: α-Amino ketones are often unstable and prone to self-condensation.[7] Therefore, they are typically generated in situ. A reliable method is the reduction of an α-oximino ketone. For this protocol, we will utilize a stable precursor, ethyl 2-aminoacetoacetate hydrochloride . This salt can be neutralized just before or during the reaction to release the reactive α-amino ketone.
-
Solvent and Catalyst: Glacial acetic acid is the solvent of choice. It serves a dual role: it acts as a solvent for the reactants and as an acid catalyst to promote the condensation and subsequent cyclization/dehydration steps.
The proposed mechanism is illustrated below:
-
Enamine Formation: The more nucleophilic amine of ethyl 2-aminoacetoacetate attacks the ketone of the piperazine starting material.
-
Tautomerization: The resulting imine tautomerizes to an enamine.
-
Cyclization: An intramolecular attack by the enolizable carbon of the piperazine moiety onto the ester carbonyl of the aminoacetoacetate fragment occurs.
-
Dehydration & Tautomerization: The cyclic intermediate eliminates water to form the aromatic pyrrole ring.
Caption: Figure 1: Proposed Knorr Pyrrole Synthesis Mechanism
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 401566-77-6 | 270.33 | 10.0 | 2.70 g |
| Ethyl 2-aminoacetoacetate hydrochloride | 609-33-6 | 167.60 | 10.0 | 1.68 g |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 12.0 | 0.98 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed for workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | As needed for workup |
| Brine (Saturated NaCl solution) | - | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | As needed for drying |
| Silica Gel (for column chromatography) | - | - | - | As needed |
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.70 g, 10.0 mmol).
-
Add ethyl 2-aminoacetoacetate hydrochloride (1.68 g, 10.0 mmol) and anhydrous sodium acetate (0.98 g, 12.0 mmol).
-
Scientist's Note: Sodium acetate is added to neutralize the hydrochloride salt in situ, releasing the free amine which is necessary for the condensation. An excess ensures complete neutralization.
-
-
Add glacial acetic acid (50 mL) to the flask.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture in an oil bath to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is 30-50% Ethyl Acetate in Hexanes. The product should be more non-polar than the starting materials. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. This will precipitate the crude product and dilute the acetic acid.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Safety Note: This neutralization is exothermic and releases CO₂ gas. Perform this step in a well-ventilated fume hood and add the base slowly to avoid excessive foaming.
-
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the final product, tert-butyl 4-(4-acetyl-5-methyl-1H-pyrrol-3-yl)piperazine-1-carboxylate.
-
Characterization and Expected Results
-
Expected Yield: 60-75%
-
Appearance: Off-white to pale yellow solid.
-
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the Boc group (~1.5 ppm, 9H), the piperazine protons (broad signals between 3.0-3.8 ppm, 8H), the pyrrole methyl group (~2.3 ppm, 3H), the acetyl methyl group (~2.4 ppm, 3H), a pyrrole C-H proton (~6.5 ppm, 1H), and a broad NH proton signal (>8.0 ppm, 1H).
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the Boc group carbons (~28 ppm, ~80 ppm), piperazine carbons (~45-55 ppm), methyl carbons (~12 ppm, ~30 ppm), pyrrole ring carbons (~110-135 ppm), and carbonyl carbons (~154 ppm for Boc, ~194 ppm for acetyl).
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₂₀H₃₁N₃O₃, MW = 377.48).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete neutralization of the amino ketone HCl. 2. Insufficient heating. | 1. Ensure anhydrous sodium acetate is used and added in slight excess. 2. Verify the reaction temperature is 80-90 °C. |
| Multiple Spots on TLC | 1. Self-condensation of the α-amino ketone. 2. Decomposition of starting material or product. | 1. This is a known side reaction; purification should remove byproducts. 2. Avoid overheating (>100 °C) or prolonged reaction times. |
| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol) or consider recrystallization. |
| Low Yield after Work-up | 1. Product is partially soluble in the aqueous layer. 2. Incomplete extraction. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Perform additional extractions (4-5 times). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a certified chemical fume hood.
-
Reagent Handling: Glacial acetic acid is corrosive and has a strong odor. Ethyl acetate is flammable. Handle all chemicals with care according to their Safety Data Sheet (SDS).
-
Neutralization: The neutralization of acetic acid with sodium bicarbonate is vigorous. Add the base slowly and ensure adequate ventilation to handle CO₂ evolution.
Conclusion
This application note provides a reliable and detailed protocol for the Knorr synthesis of a novel piperazine-substituted pyrrole. The methodology is grounded in established chemical principles and optimized for accessibility and reproducibility. The resulting compound is a valuable building block for drug discovery programs, combining the privileged pyrrole scaffold with the advantageous pharmacokinetic properties of the piperazine moiety.
References
-
Knorr, L. (1886). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
-
Wikipedia contributors. (2023). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Kumar, V., & Sharma, A. (2020). An evolving role of piperazine moieties in drug design and discovery. Bioorganic Chemistry, 104, 104217.
-
Thermo Fisher Scientific. (n.d.). Knorr Pyrrole Synthesis.
-
Bansal, R., & Kumar, M. (2018). Pyrrole as a promising scaffold for the synthesis of bioactive compounds: A review. Mini-Reviews in Medicinal Chemistry, 18(17), 1435-1454.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
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Application Notes and Protocols: Hantzsch Pyridine Synthesis with tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Introduction
The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone in heterocyclic chemistry for the construction of 1,4-dihydropyridines (DHPs) and pyridines.[1] Its enduring utility lies in its operational simplicity and efficiency in assembling complex, functionalized heterocyclic scaffolds from readily available starting materials.[2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably as the foundational structure for a class of calcium channel blockers including nifedipine, amlodipine, and felodipine used in the management of hypertension.[1][3]
This application note provides a detailed protocol for the Hantzsch synthesis utilizing a specialized β-ketoester, tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. The incorporation of the piperazine moiety, a frequent constituent in bioactive molecules, offers a versatile handle for downstream functionalization and can significantly influence the pharmacokinetic properties of the final compound.[4] Piperazine-containing compounds have a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antidepressant effects.[5][6] This protocol is designed for researchers and scientists in drug discovery and development, offering insights into the synthesis of novel dihydropyridine derivatives with potential therapeutic applications.
Mechanistic Overview
The Hantzsch dihydropyridine synthesis proceeds through a series of interconnected equilibrium reactions. While several pathways have been proposed, a generally accepted mechanism involves the initial formation of two key intermediates.[1][7]
-
Knoevenagel Condensation: One equivalent of the β-ketoester (this compound) reacts with an aldehyde to form an α,β-unsaturated carbonyl intermediate.[3][7]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with a nitrogen source (e.g., ammonium acetate) to generate a β-enamino ester.[3][8]
-
Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine product.[2][3]
The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine, driven by the thermodynamic stability of the aromatic system.[1]
Mechanistic Pathway Diagram
Caption: Generalized mechanistic workflow of the Hantzsch pyridine synthesis.
Experimental Protocol
This section details a general procedure for the one-pot synthesis of a 1,4-dihydropyridine derivative using this compound. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for different aldehyde substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 399476-32-9 | 270.34 | (Example) Sigma-Aldrich |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | (Example) Sigma-Aldrich |
| Ammonium Acetate | 631-61-8 | 77.08 | (Example) Sigma-Aldrich |
| Ethanol, 200 proof | 64-17-5 | 46.07 | (Example) Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | (Example) Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | (Example) Fisher Scientific |
Procedure: Synthesis of di-tert-butyl 4,4'-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonyl)bis(piperazine-1-carboxylate)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.0 eq.), the chosen aldehyde (e.g., benzaldehyde, 1.0 eq.), and ammonium acetate (1.2 eq.) in ethanol (e.g., 20 mL).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the limiting reactant (aldehyde) and the appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several validation steps are crucial:
-
Reaction Monitoring: Consistent monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
-
Spectroscopic Analysis: Unambiguous characterization of the final product by ¹H and ¹³C NMR is necessary to confirm the formation of the desired 1,4-dihydropyridine ring system and the incorporation of the piperazine moiety. Key diagnostic signals in the ¹H NMR spectrum include a singlet for the C4-proton around 5.0 ppm and a broad singlet for the N-H proton.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Expertise and Field-Proven Insights
-
Choice of Nitrogen Source: While ammonium acetate is commonly used, aqueous ammonia can also be employed. Ammonium acetate is often preferred for its convenience as a solid and its ability to buffer the reaction mixture.
-
Solvent Selection: Ethanol is a common and effective solvent for the Hantzsch synthesis.[3] However, for less reactive substrates, higher boiling point solvents like isopropanol or solvent-free conditions may be beneficial. Greener alternatives such as water or glycerol have also been reported.[3][10]
-
Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups tend to react faster and give higher yields.[3] Sterically hindered aldehydes may require longer reaction times or more forcing conditions.
-
Aromatization: If the corresponding pyridine is the desired product, the isolated 1,4-dihydropyridine can be oxidized using a variety of reagents, such as nitric acid, potassium permanganate, or ferric chloride.[1][3] In some cases, a one-pot synthesis and oxidation can be achieved.
Applications in Drug Discovery
The 1,4-dihydropyridine scaffold is a well-established pharmacophore with a wide range of biological activities, including but not limited to calcium channel modulation.[11][12] The incorporation of the N-Boc-piperazine moiety provides a valuable point for diversification. The Boc protecting group can be readily removed under acidic conditions, and the resulting secondary amine can be functionalized with a variety of substituents to explore structure-activity relationships (SAR). This allows for the generation of libraries of novel compounds for screening against various biological targets. The piperazine ring itself can improve the physicochemical properties of a molecule, such as solubility and basicity, which are important considerations in drug design.[4]
References
- Grokipedia. Hantzsch pyridine synthesis. Grokipedia. Accessed January 22, 2026.
- jOeCHEM. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Published April 12, 2020.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. Accessed January 22, 2026.
- Jagriti Sharma. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. Published April 23, 2022.
- Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. Published August 25, 2004.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Accessed January 22, 2026.
- Rossi, E., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
- Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry. Published December 19, 2023.
- Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Accessed January 22, 2026.
- Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Drug Design, Development and Therapy. Published October 13, 2021.
- ResearchGate. Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media.
- ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Bentham Science Publisher. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science Publisher. Published October 29, 2024.
- Google Patents. EP0011706B1 - Process for the preparation of derivatives of 1,4-dihydropyridine-3-carboxylic acid, derivatives of 1,4-dihydropyridine-3-carboxylic acid and the use of these derivatives for the preparation of 1,4-dihydropyridine-3,5-dicarboxylates.
- ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D. Accessed January 22, 2026.
- Benchchem. Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers. Benchchem. Accessed January 22, 2026.
- Rathi, A., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research. 2016.
- PubMed. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Published October 23, 2024.
- ChemTube3D. Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. ChemTube3D. Accessed January 22, 2026.
- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Published February 9, 2023.
- ResearchGate. 2 Synthesis of 1,4-dihydropyridine derivatives Synthesis of...
- PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules. 2002.
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Application Note & Protocols: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate as a Versatile Precursor for API Synthesis
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This document provides a detailed technical guide on the application of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6), a highly versatile, yet underutilized, building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore the inherent reactivity of its β-keto amide moiety and provide detailed, field-proven protocols for its synthesis and subsequent transformation into valuable heterocyclic systems relevant to drug discovery.
Introduction: The Strategic Value of a Bifunctional Precursor
This compound integrates two key chemical features into a single, stable molecule:
-
A Boc-protected piperazine nitrogen : This ensures controlled, regioselective reactions. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, revealing a secondary amine for further derivatization.
-
An Acetoacetyl (3-oxobutanoyl) Moiety : This is not merely an acyl group but a 1,3-dicarbonyl system. This functionality is a cornerstone of classical organic synthesis, poised for a multitude of cyclization and condensation reactions to form a diverse range of heterocyclic cores.
The combination of these features allows for a modular and convergent approach to API synthesis. One can first construct a complex heterocyclic system using the reactivity of the acetoacetyl group and then, in a subsequent step, deprotect the piperazine nitrogen to couple it with another molecular fragment. This guide will illuminate the practical execution of this strategy.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is critical for safe handling and effective experimental design.
| Property | Value | Reference |
| CAS Number | 401566-77-6 | [2] |
| Molecular Formula | C₁₃H₂₂N₂O₄ | [2] |
| Molecular Weight | 270.33 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF | Inferred |
Safety Profile: While specific hazard data for this compound is not extensively published, its synthesis involves tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). Standard safety precautions for this class of compounds should be observed. N-Boc-piperazine is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Hazard Codes (Anticipated): H315, H319, H335
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. All manipulations should be performed in a certified chemical fume hood.
Synthesis Protocol: Acetoacetylation of N-Boc-Piperazine
The most direct and efficient method for preparing the title compound is the reaction of N-Boc-piperazine with diketene. This reaction is typically high-yielding and proceeds under mild conditions. The causality for this choice lies in the high reactivity of diketene as an acetoacetylating agent, which readily reacts with the secondary amine of the piperazine.
Experimental Protocol 1: Synthesis of this compound
-
Reagents & Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine, 1.0 eq)[3]
-
Diketene (1.1 eq), freshly distilled
-
Toluene, anhydrous (10 mL / g of N-Boc-piperazine)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-piperazine (e.g., 10.0 g, 53.7 mmol).
-
Dissolve the starting material in anhydrous toluene (100 mL).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add diketene (4.8 mL, 59.1 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the N-Boc-piperazine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product as an oil or waxy solid.
-
Purification is typically not required for the next step. If a high-purity sample is needed, the crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).
-
-
Self-Validation & Expected Outcome:
-
Yield: >95% (crude)
-
Purity (Crude): >90% by ¹H NMR
-
Appearance: Pale yellow oil or low-melting solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title precursor.
Application in API Synthesis: The Biginelli Reaction
The 1,3-dicarbonyl system of the precursor is perfectly suited for multicomponent reactions, such as the Biginelli reaction, to construct dihydropyrimidine (DHPM) cores. DHPMs are found in several APIs, notably as calcium channel blockers. This protocol provides an exemplary pathway to a complex molecular scaffold.
Core Reactivity Diagram
Caption: Key reactive centers of the precursor molecule.
Experimental Protocol 2: Synthesis of a DHPM-Piperazine Scaffold
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (or substituted aryl aldehyde, 1.0 eq)
-
Urea (1.5 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.1 eq)
-
Ethanol, absolute
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
In a round-bottom flask, combine the precursor (e.g., 2.70 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), urea (0.90 g, 15.0 mmol), and CuCl₂·2H₂O (0.17 g, 1.0 mmol).
-
Add absolute ethanol (50 mL) and stir the mixture to form a suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature. A precipitate may form.
-
Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
If a solid has precipitated, collect it by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
If no solid forms, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure DHPM derivative.
-
-
Self-Validation & Expected Outcome:
-
Yield: 60-85%
-
Purity: >98% after purification
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
-
Biginelli Reaction Workflow Diagram
Caption: Workflow for the Biginelli multicomponent reaction.
Conclusion
This compound is a potent and versatile intermediate for modern pharmaceutical synthesis. Its predictable reactivity, stemming from the orthogonal Boc-protecting group and the synthetically valuable 1,3-dicarbonyl moiety, provides a reliable platform for constructing diverse and complex heterocyclic systems. The protocols detailed herein offer a robust starting point for researchers and drug development professionals to leverage this precursor in the efficient and modular synthesis of novel API candidates.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5).
- ChemicalBook. (2025). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
- Pharmaffiliates. (n.d.). This compound.
Sources
Application Note: A Comprehensive Guide to the Synthesis of Piperazine-Substituted Pyrazoles
Topic: Reaction of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate with Hydrazines
Abstract: The convergence of piperazine and pyrazole moieties into a single molecular scaffold represents a highly valuable strategy in modern medicinal chemistry, given the prevalence of both heterocycles in numerous FDA-approved drugs.[1][2] This application note provides a detailed scientific and practical guide for the synthesis of tert-butyl 4-(5-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate derivatives through the cyclocondensation reaction of this compound with various hydrazines. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical aspects of reaction monitoring, product characterization, and safety. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Scientific Principles and Reaction Mechanism
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and robust transformation in heterocyclic chemistry, widely known as the Knorr pyrazole synthesis.[3][4] The substrate, this compound, is a β-ketoamide, which functions as a 1,3-dielectrophile, making it an ideal precursor for this reaction.[3]
The reaction proceeds via an acid-catalyzed condensation mechanism.[5] The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic ketone carbonyl of the substrate to form a hydrazone intermediate.[6][7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[4] The formation of the aromatic pyrazole provides a strong thermodynamic driving force for the reaction, often leading to high yields.[4][6]
When an unsymmetrical substituted hydrazine (e.g., methylhydrazine) is used, the reaction can potentially yield two regioisomers. The regiochemical outcome is dictated by which nitrogen atom of the hydrazine performs the initial attack and which carbonyl is attacked first, a factor influenced by both steric and electronic effects.
Experimental Protocols
This section provides a detailed, validated protocol for the synthesis of a piperazine-substituted pyrazole.
Materials and Equipment
Reagents:
-
This compound (CAS: 401566-77-6)[8]
-
Hydrazine hydrate (55% or 64% solution) (CAS: 7803-57-8)
-
Phenylhydrazine (CAS: 100-63-0)
-
1-Propanol (or Ethanol)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Protocol
The following protocol is based on a typical laboratory-scale synthesis.[6]
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.70 mmol).
-
Add 1-propanol (10 mL) and stir until the solid is fully dissolved.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.[6]
-
Add hydrazine hydrate (0.37 mL, ~7.40 mmol, 2.0 equivalents) dropwise to the stirred solution.[7] An excess of hydrazine is used to ensure complete consumption of the limiting reagent.[7]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 100°C using a pre-heated oil bath and maintain vigorous stirring.
-
The reaction is typically complete within 1-3 hours.
-
-
In-Process Control (TLC Monitoring):
-
Monitor the reaction's progress by TLC every 30 minutes.
-
Mobile Phase: 30-50% Ethyl Acetate in Hexanes.
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Visualize under a UV lamp. The reaction is complete when the starting material spot has been completely consumed. The product should appear as a new, typically more polar, spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically a viscous oil or a solid.
-
Purify the crude material using silica gel column chromatography. The eluent system will depend on the polarity of the final product but can be started with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified compound.
-
Data Summary and Characterization
The reaction is versatile and can be adapted for various hydrazine derivatives. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
| Hydrazine Reagent | Expected Product Structure | Typical Yield | Key Considerations |
| Hydrazine Hydrate | N1-unsubstituted pyrazole | Good to Excellent | Product is a free N-H pyrazole, capable of hydrogen bonding. |
| Phenylhydrazine | N1-phenyl pyrazole | Good to Excellent | Can produce a single regioisomer due to electronic differences between the two nitrogen atoms. |
| Methylhydrazine | N1-methyl pyrazole | Good | Potential for formation of two regioisomers. Separation may be required.[3] |
Product Characterization: The structure of the synthesized pyrazole derivatives should be confirmed using standard analytical techniques.[9]
-
¹H NMR: Expect to see characteristic signals for the piperazine protons, the Boc-group protons (~1.4 ppm), the pyrazole methyl group (~2.2 ppm), and a pyrazole aromatic proton (~6.0 ppm). The N-H proton of an unsubstituted pyrazole will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Look for signals corresponding to the carbonyl of the Boc group, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the piperazine ring and methyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound.
Safety and Handling
Researcher safety is paramount. Adherence to strict safety protocols is mandatory when performing these reactions.
-
Hydrazine and its Derivatives: Hydrazines are highly toxic, corrosive, and suspected carcinogens.[10] All manipulations involving hydrazine hydrate or its derivatives must be performed in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of all chemical waste, including residual hydrazine solutions and contaminated materials, according to institutional and local environmental regulations. Do not pour hydrazine waste down the drain.[12]
-
General Precautions: Acetic acid is corrosive. Handle all solvents in a well-ventilated area and away from ignition sources.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
-
Chad's Prep. (2019, January 19). Synthesis of pyrazoles. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
- Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.
- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Dr. G. S. S. S. N. S. R. Anjaneyulu. (2021, May 25). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Alkylation of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate at the alpha-carbon
Application Note & Protocol
Topic: Strategic Alkylation of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate at the Alpha-Carbon
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of α-Functionalization
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The molecule this compound (CAS 401566-77-6) is a particularly valuable building block.[3] It features a β-keto amide system, which mimics the structure of a 1,3-dicarbonyl compound. This structural arrangement confers significant acidity to the protons on the central methylene unit (the α-carbon), making it a prime target for deprotonation and subsequent functionalization.[4][5]
The C-alkylation at this α-position is a powerful method for introducing molecular complexity. This reaction allows for the controlled formation of a new carbon-carbon bond, enabling the synthesis of a diverse library of substituted piperazine derivatives for screening in drug discovery programs.[6] This application note provides a detailed protocol for the efficient α-alkylation of this substrate, grounded in the principles of enolate chemistry, and includes expert insights into reaction optimization, safety, and product characterization.
Pillar 1: The Underlying Mechanism—Harnessing Enolate Reactivity
The α-alkylation of a β-dicarbonyl compound is a two-step process involving the formation of a resonance-stabilized enolate followed by a nucleophilic substitution reaction.[7][8]
-
Enolate Formation: The reaction is initiated by treating the β-keto amide with a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice for this transformation.[9] As a powerful base, it irreversibly deprotonates the α-carbon to generate the sodium enolate. The reaction is driven to completion by the evolution of hydrogen gas (H₂), ensuring that the substrate is quantitatively converted to its nucleophilic form. This avoids equilibrium mixtures that could lead to side reactions like dialkylation.[10]
-
Nucleophilic Attack (Sₙ2): The resulting enolate is a soft, carbon-centered nucleophile that readily attacks an electrophilic alkylating agent, such as a primary alkyl halide. The reaction proceeds via a classic Sₙ2 mechanism, forming the new C-C bond and displacing the halide leaving group.[6] The choice of alkylating agent is critical; primary and benzylic halides are preferred, as secondary halides can lead to competing elimination reactions and tertiary halides are generally unreactive.[8]
Caption: Reaction mechanism for α-alkylation.
Pillar 2: A Validated Experimental Protocol
This protocol provides a robust method for the α-alkylation of the title compound. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the base and enolate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Pharmaffiliates | Starting material.[3] |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive with water. Handle with extreme care.[11] |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | Reagent Grade | Major suppliers | Electrophile. Use primary or benzylic halides for best results. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Major suppliers | Reaction solvent. Must be dry. |
| Anhydrous Hexanes | ACS Grade | Major suppliers | For washing NaH. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Major suppliers | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers | Extraction solvent. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Major suppliers | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major suppliers | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
| Triethylamine (TEA) | >99% | Major suppliers | Optional additive for chromatography to prevent tailing.[12] |
Safety First: Handling Sodium Hydride
Sodium hydride is a water-reactive, flammable solid that can ignite spontaneously in moist air. It is also corrosive.[11][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[13]
-
Inert Atmosphere: Handle NaH strictly under an inert atmosphere (N₂ or Ar). Never handle it in the open air.
-
Dispensing: Weigh the 60% dispersion quickly and transfer it to the reaction flask for immediate use.
-
Quenching: Any residual NaH must be quenched with extreme caution. A common method is the slow, dropwise addition of isopropanol to a cooled suspension, followed by methanol, and finally water.
-
Spills: In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher.[14]
Step-by-Step Alkylation Procedure
-
Preparation of NaH:
-
Under a positive pressure of nitrogen, add NaH (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Wash the NaH by adding anhydrous hexanes via cannula, stirring the suspension for 5 minutes, stopping the stirring, allowing the NaH to settle, and then carefully removing the hexane supernatant via cannula. Repeat this wash two more times to remove the mineral oil.
-
Dry the resulting grey powder under a stream of nitrogen.
-
-
Enolate Formation:
-
Add anhydrous THF via cannula to the flask containing the washed NaH to create a suspension (approx. 0.2 M concentration relative to the substrate).
-
Cool the suspension to 0 °C using an ice-water bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Observe for gas evolution (H₂), which indicates enolate formation. The reaction mixture typically becomes a clearer, slightly yellowish solution.
-
-
Alkylation Reaction:
-
Once enolate formation is complete (cessation of gas evolution), cool the reaction mixture back down to 0 °C.
-
Add the alkylating agent (1.1 equivalents) dropwise via syringe. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the electrophile's reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent system: e.g., 30-50% Ethyl Acetate in Hexanes).
-
-
Reaction Work-up and Extraction: [15]
-
Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.[12]
-
A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Pro-Tip: Piperazine derivatives can exhibit tailing on silica gel. To mitigate this, add 0.5-1% triethylamine (v/v) to the eluent system.[12][16] This deactivates the acidic silanol groups on the silica surface.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified α-alkylated product.
-
Pillar 3: Characterization and Validation
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | Disappearance of the singlet corresponding to the two α-protons (typically ~3.5-3.8 ppm). Appearance of a new multiplet corresponding to the single remaining α-proton. New signals corresponding to the added alkyl group will be present.[17][18] |
| ¹³C NMR | Appearance of new signals for the carbons of the added alkyl group. A shift in the resonance of the α-carbon. |
| Mass Spec (ESI-MS) | Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the mass of the alkylated product. |
| FT-IR | Continued presence of the two carbonyl (C=O) stretching frequencies (amide and ketone, typically in the 1640-1720 cm⁻¹ range). |
Workflow Visualization
Caption: A summary of the experimental workflow.
References
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
tert-Butyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Alkylation Reactions. Mettler Toledo. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
-
B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts. Available at: [Link]
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Formation of γ-‐Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link]
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Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
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Synthesis of Enols and Enolates. Chemistry LibreTexts. Available at: [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]
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Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
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MSDS for SODIUM HYDRIDE. Alkali Metals Limited. Available at: [Link]
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Enolate Addition- Aldol reactions. Chemistry LibreTexts. Available at: [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Alkylation of Enolates. Organic Chemistry Tutor. Available at: [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central, National Institutes of Health. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Available at: [Link]
-
Reactions of Beta-Dicarbonyl Compounds. YouTube. Available at: [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]
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Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.Google Patents.
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of California, Irvine. Available at: [Link]
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Alkylation. Wikipedia. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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Enolate Anion Stability of 1,3-Dicarbonyl Compounds. Furman University Chemistry. Available at: [Link]
-
Beta-Dicarbonyl Synthesis Pathway. Pearson. Available at: [Link]
-
Alkylating the α-Carbon of Carbonyl Compounds. Chemistry LibreTexts. Available at: [Link]
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The Synthesis of Kinase Inhibitors: A Detailed Guide for Drug Discovery Professionals
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of small molecule kinase inhibitors. With full editorial control, this guide is structured to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and practical applicability.
Introduction: The Central Role of Kinases and the Dawn of Targeted Therapy
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The advent of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases, heralding an era of targeted therapy.[3] This guide will delve into the practical aspects of synthesizing these crucial therapeutic agents, providing detailed protocols for several key examples, methods for their characterization, and assays for evaluating their biological activity.
Part 1: Synthetic Strategies and Key Scaffolds in Kinase Inhibitor Design
The design and synthesis of kinase inhibitors often revolve around the development of molecules that can effectively compete with ATP for binding to the kinase active site.[4] This has led to the identification of several "privileged scaffolds" that serve as foundational structures for a multitude of inhibitors.
Common Scaffolds in Kinase Inhibitors
A systematic analysis of known kinase inhibitors reveals a number of recurring core structures.[5] These scaffolds are often heterocyclic in nature and provide a rigid framework for the presentation of various substituents that can interact with specific residues within the kinase active site, thereby conferring potency and selectivity. Some of the most prevalent scaffolds include:
-
Pyrimidines: The pyrimidine core is a versatile and widely used scaffold in the design of kinase inhibitors.[5][6] Its ability to form key hydrogen bonds with the hinge region of the kinase domain makes it an excellent ATP mimetic.[5][6]
-
Quinolines and Quinazolines: These fused heterocyclic systems offer a larger surface area for interaction and have been successfully employed in the development of potent inhibitors targeting kinases such as EGFR.
-
Indoles and Indazoles: These scaffolds are also frequently utilized and can be functionalized at various positions to achieve desired pharmacological properties.
The choice of scaffold is a critical first step in the design of a novel kinase inhibitor and is often guided by existing structure-activity relationship (SAR) data and computational modeling.[6]
The Logic of Scaffold Hopping
Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core scaffold of a known inhibitor with a structurally distinct moiety while retaining its biological activity.[4][7][8] This approach is particularly valuable in kinase inhibitor design for several reasons:
-
Novelty and Intellectual Property: It allows for the generation of new chemical entities with unique intellectual property profiles.
-
Improved Properties: Scaffold hopping can lead to inhibitors with enhanced potency, selectivity, or improved pharmacokinetic properties.[7]
-
Overcoming Resistance: By exploring new chemical space, it is possible to identify inhibitors that are active against mutant kinases that have developed resistance to existing drugs.
The success of scaffold hopping relies on a deep understanding of the key pharmacophoric features required for kinase binding and the use of creative synthetic strategies to access novel molecular architectures.[7]
Part 2: Detailed Synthetic Protocols for Exemplar Kinase Inhibitors
This section provides detailed, step-by-step protocols for the synthesis of several well-established kinase inhibitors. The causality behind the choice of reagents and reaction conditions is explained to provide a comprehensive understanding of the synthetic process.
Synthesis of Imatinib: A Paradigm of Targeted Therapy
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[9] Its synthesis is a multi-step process that has been optimized for large-scale production.[10]
Sources
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- 8. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS 401566-77-6). This valuable β-keto amide is a critical building block in pharmaceutical research and development. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to overcome common synthetic challenges and significantly improve reaction yields.
Core Synthesis Overview
The most common route to this compound involves the C-acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with an appropriate acetoacetylating agent. While appearing straightforward, this reaction is sensitive to several parameters that can drastically affect yield and purity.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
A1: Low or no conversion is a common but solvable issue often stemming from reagent quality, reaction setup, or suboptimal conditions. Let's break down the likely culprits.
-
Inactive Acylating Agent: The choice of your acetoacetylating agent is critical. Reagents like tert-butyl acetoacetate can undergo self-condensation or hydrolysis if not handled correctly.
-
Causality: The methylene group between the two carbonyls is highly acidic and can participate in side reactions. Moisture can hydrolyze the ester, rendering it inactive.
-
Solution: Always use a freshly opened bottle or a recently purified (distilled) acetoacetylating agent. Ensure it is stored under an inert atmosphere (Nitrogen or Argon) and handled with dry syringes or cannulas.
-
-
Insufficiently Strong Base or Incorrect Stoichiometry: The reaction requires the deprotonation of N-Boc-piperazine or, more commonly, the activation of the acylating agent.[1][2] The pKa of the N-H proton of Boc-piperazine is high, necessitating a strong base for direct deprotonation. Alternatively, a base can facilitate condensation.
-
Causality: If the base is too weak, it cannot generate the necessary nucleophile or activate the electrophile effectively. Using too little base will result in incomplete conversion.
-
Solution: For methods involving deprotonation of the piperazine, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For base-catalyzed condensations, ensure at least stoichiometric amounts of a tertiary amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are used.
-
-
Presence of Moisture: This is one of the most common reasons for failure.
-
Causality: Strong bases like n-BuLi and NaH react violently with water. Moisture will also hydrolyze the acetoacetylating agent and the Boc-protecting group under certain conditions.
-
Solution: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas. Use anhydrous solvents, typically packaged in sealed bottles over molecular sieves.
-
-
Suboptimal Temperature: Temperature control is crucial for balancing reaction rate and selectivity.
-
Causality: Many acylation reactions require initial cooling (e.g., -78°C or 0°C) to control the initial exothermic reaction and prevent side reactions.[3] Allowing the reaction to warm too quickly can lead to degradation. Conversely, a temperature that is too low may stall the reaction.
-
Solution: Follow a well-defined temperature profile. Start the addition of reagents at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature to proceed to completion. Use an ice bath or a cryostat for precise control.
-
Q2: My TLC/LC-MS analysis shows multiple spots/peaks. What are the common side reactions and impurities?
A2: The formation of byproducts is a clear indicator that reaction conditions are favoring undesired pathways. Understanding these pathways is key to suppressing them.
Caption: Competing reaction pathways in the synthesis.
Common Impurities and Their Mitigation:
| Impurity | Potential Cause | Recommended Solution |
| Di-acylated Piperazine | Using a large excess of the acetoacetylating agent; elevated reaction temperatures. | Use a controlled stoichiometry of the acylating agent (1.0 to 1.2 equivalents). Maintain a low reaction temperature during addition. |
| Piperazine (De-Boc Product) | Presence of acid (e.g., from hydrolysis of an acyl chloride if used); prolonged reaction at high temperatures. The Boc group is notoriously labile to acid. | Ensure the reaction medium is basic or neutral. Use a mild work-up procedure, avoiding strong acids. If purification requires acidic conditions, perform it quickly and at low temperatures. |
| Self-Condensation Products | The acetoacetylating agent (e.g., tert-butyl acetoacetate) can self-condense, especially in the presence of a strong base or heat. | Add the base to the mixture of N-Boc-piperazine and the acylating agent at a low temperature to promote the desired intermolecular reaction over self-condensation. |
Q3: I'm finding it difficult to purify the crude product. What are the best practices for work-up and purification?
A3: Effective purification is essential for obtaining a high-quality final product and begins with a proper reaction work-up.
-
Step 1: Quenching the Reaction
-
Protocol: Once the reaction is complete (monitored by TLC or LC-MS), cool it in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species. For reactions using strong bases like n-BuLi, this step is highly exothermic and requires careful, portion-wise addition.
-
Causality: This neutralizes the base and protonates any anionic species, making the product suitable for extraction. Using water directly can sometimes lead to emulsions.
-
-
Step 2: Liquid-Liquid Extraction
-
Protocol: Transfer the quenched reaction mixture to a separatory funnel.[4] Extract the aqueous layer multiple times (e.g., 3x) with an appropriate organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Causality: The target product is significantly more soluble in organic solvents than in water, allowing for its separation from inorganic salts and other water-soluble impurities.
-
-
Step 3: Washing the Organic Layer
-
Protocol: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).
-
Brine (saturated aqueous NaCl) (to break emulsions and remove bulk water).
-
-
Causality: These washes remove residual acidic or basic impurities and facilitate the subsequent drying step.[4]
-
-
Step 4: Drying and Concentration
-
Protocol: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Step 5: Final Purification
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method. Common solvent systems include ethyl acetate/hexanes or isopropanol.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, flash column chromatography is necessary. A typical system uses silica gel as the stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase.
-
Frequently Asked Questions (FAQs)
-
Q: Which acetoacetylating agent is superior: tert-butyl acetoacetate or diketene?
-
A: Both can be effective, but they have different handling requirements. Tert-butyl acetoacetate is generally easier and safer to handle as it is a liquid. However, it can introduce impurities if not pure. Diketene is highly reactive and efficient but is also volatile, toxic, and prone to polymerization, requiring more specialized handling procedures. For most lab-scale syntheses, high-purity tert-butyl acetoacetate is the preferred choice.
-
-
Q: What is the optimal base for this reaction?
-
A: The "best" base depends on the specific protocol. For activating tert-butyl acetoacetate in a condensation reaction, a non-nucleophilic organic base like triethylamine is often sufficient and leads to cleaner reactions.[5] For protocols requiring deprotonation of the piperazine amine first, a strong base like n-BuLi is necessary, but this requires strictly anhydrous conditions and low temperatures (-78 °C to 0 °C) to avoid side reactions.[3][6]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting N-Boc-piperazine will have a certain Rf value, and the more polar product will have a lower Rf value. The reaction is complete when the spot corresponding to the N-Boc-piperazine has been consumed.
-
-
Q: Is an inert atmosphere (Nitrogen/Argon) mandatory?
-
A: Yes, it is highly recommended, especially when using strong, air-sensitive bases like n-BuLi or NaH. For reactions using milder bases like triethylamine, it is still good practice to prevent moisture from the air from entering the reaction.
-
Optimized Laboratory Protocol
This protocol is designed for a high-yield, reproducible synthesis of this compound.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
tert-Butyl acetoacetate (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
Procedure:
-
Setup: Under a nitrogen atmosphere, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add triethylamine (1.5 eq) followed by the dropwise addition of tert-butyl acetoacetate (1.1 eq) over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to yield the title compound as a white solid or pale yellow oil.
References
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019-09-16) PMC - NIH.
- This compound.
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012)
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. (2018-10-10) PMC - NIH.
- Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (2023-09-24) Study.com.
- A New β-Keto Amide Synthesis. Thieme E-Books & E-Journals.
- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014)
- A new beta-keto amide synthesis. (2003)
- SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. (2020-04-14) YouTube.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2014)
Sources
Technical Support Center: Acylation of N-Boc-Piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of N-Boc-piperazine. Our goal is to help you diagnose and resolve common side reactions, optimize your protocols, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when acylating N-Boc-piperazine, and why does it form?
The most prevalent side product is the 1,4-bis-acylated piperazine . This occurs because N-Boc-piperazine possesses two nucleophilic secondary amines. While the Boc (tert-butoxycarbonyl) group electronically deactivates the nitrogen it is attached to (N1), the distal, unprotected nitrogen (N4) remains highly reactive. After the initial desired mono-acylation at N4, this product can then react a second time with the acylating agent to form the undesired bis-acylated species. The formation of this byproduct is a common issue in reactions involving piperazine.[1][2][3]
Q2: My reaction is clean but conversion is low, with significant unreacted N-Boc-piperazine remaining. What are the likely causes?
Low conversion despite a clean reaction profile typically points to issues with reagent reactivity or reaction conditions. The primary causes include:
-
Insufficiently Activated Carboxylic Acid: If you are using a carboxylic acid with a coupling agent (e.g., EDC, HATU), the activation step may be inefficient. This can be due to moisture, degraded coupling agents, or an inappropriate choice of agent for your specific substrate.
-
Hydrolysis of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides or anhydrides, can be rapidly hydrolyzed by trace amounts of water in the solvent or on glassware. This depletes the active reagent before it can react with the piperazine.
-
Steric Hindrance: A bulky acylating agent or a substituted N-Boc-piperazine can significantly slow down the reaction rate, leading to incomplete conversion in a standard timeframe.
-
Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the acid byproduct (e.g., HCl from an acyl chloride), which can protonate the N-Boc-piperazine, rendering it non-nucleophilic.[3]
Q3: Besides bis-acylation, what other side products should I be aware of?
While bis-acylation is the most common, other side products can arise from the reagents used:
-
Urea Adducts: When using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the activated acid can react with another molecule of EDC or be trapped by the isourea intermediate, leading to stable urea-related impurities that can be difficult to remove.
-
Hydrolyzed Acylating Agent: As mentioned, the carboxylic acid resulting from the hydrolysis of your acylating agent will be present in the crude mixture and may complicate purification.
-
Products from Base-Induced Side Reactions: If a nucleophilic base (e.g., triethylamine in some contexts) is used with a very reactive acylating agent, it can sometimes form a reactive acyl-ammonium intermediate that can lead to other byproducts.
Troubleshooting Guide: From Diagnosis to Solution
Problem 1: My TLC/LC-MS shows three major spots: starting material, my desired product, and a higher molecular weight byproduct.
-
Diagnosis: This is the classic signature of an incomplete reaction complicated by bis-acylation. The highest molecular weight spot is almost certainly the 1,4-bis-acylated product.
-
Underlying Cause: The reaction kinetics are favoring both the primary and secondary acylation events, while conditions are not sufficient to drive the reaction to full conversion of the starting material. This often happens when the acylating agent is added too quickly or at too high a concentration.
-
Solutions & Optimization Strategy:
-
Adjust Stoichiometry: Instead of a 1:1 ratio, use a slight excess of N-Boc-piperazine (e.g., 1.1 to 1.3 equivalents). This statistically increases the probability that the acylating agent will react with a molecule of starting material rather than the already-acylated product.
-
Control Reagent Addition: Add the acylating agent slowly and in a controlled manner (e.g., via syringe pump over 30-60 minutes) to a solution of N-Boc-piperazine and a non-nucleophilic base (like DIPEA). This maintains a low instantaneous concentration of the acylating agent, heavily favoring mono-acylation.
-
Optimize Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) will decrease the rate of both reactions, but it often has a more pronounced effect on the less favorable second acylation, thus improving selectivity.[2] In some cases, a higher temperature might be needed to overcome activation energy, but it often leads to more bis-amide byproduct.[2]
-
Use a Protonated Piperazine Strategy: An alternative approach involves using piperazine monohydrochloride or monoacetate. The proton acts as a simple and effective protecting group, suppressing the reactivity of one nitrogen and preventing the formation of disubstituted derivatives.[3]
-
Problem 2: The reaction looks complete, but I am getting a poor isolated yield after purification.
-
Diagnosis: This suggests that the desired product is either being lost during the work-up and purification steps or is degrading.
-
Underlying Cause & Solutions:
-
Aqueous Work-up Losses: Many mono-acylated N-Boc-piperazine derivatives have moderate polarity and can be partially soluble in water, especially if protonated.
-
Solution: During liquid-liquid extraction, ensure the aqueous layer is fully saturated with salt (brine) to minimize the solubility of your product. Back-extract the aqueous layer multiple times (e.g., 3x with your organic solvent) to recover all the product.
-
-
Boc-Group Lability: The Boc protecting group is sensitive to strong acid. If your work-up involves an acidic wash (e.g., 1M HCl) to remove excess base, you may be inadvertently cleaving the Boc group, leading to a different, more polar compound that is lost to the aqueous phase.
-
Solution: Use a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) or a dilute citric acid solution. Keep contact time brief and perform washes at low temperatures.
-
-
Column Chromatography Issues: The product may be streaking or irreversibly binding to the silica gel.
-
Solution: Pre-treat your silica gel with a small amount of triethylamine (~1% in your eluent system) to neutralize acidic sites, which is a common practice for purifying amines. Ensure you have chosen an appropriate solvent system by carefully screening with TLC first.
-
-
Key Experimental Protocols
Protocol 1: TLC Analysis of Reaction Progress
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a starting line in pencil approximately 1 cm from the bottom.
-
Spot Samples: Using a capillary tube, spot the N-Boc-piperazine starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Develop Plate: Place the plate in a developing chamber containing an appropriate eluent system. Common starting points are:
-
5-10% Methanol in Dichloromethane (for more polar products)
-
30-50% Ethyl Acetate in Hexanes (for less polar products)
-
-
Visualize:
-
First, view the dried plate under UV light (254 nm) to see UV-active compounds.
-
Next, stain the plate. A potassium permanganate (KMnO₄) stain is excellent for visualizing amines, which typically appear as yellow-brown spots on a purple background.
-
| Compound Type | Typical Rf Behavior (Normal Phase) |
| N-Boc-Piperazine (SM) | Moderately Polar |
| Mono-acylated Product | Less Polar than SM |
| Bis-acylated Product | Least Polar |
Protocol 2: Purification via Flash Column Chromatography
-
Prepare the Sample: Concentrate the crude reaction mixture to dryness. Adsorb it onto a small amount of silica gel (~2-3 times the mass of the crude oil) by dissolving the crude in a minimal amount of DCM, adding the silica, and concentrating again to a dry, free-flowing powder.
-
Pack the Column: Wet-pack a glass column with silica gel in your chosen eluent (determined from TLC analysis). A typical loading is 50-100 g of silica for every 1 g of crude material.
-
Load and Elute: Carefully add the adsorbed sample to the top of the packed column. Begin elution, collecting fractions.
-
Analyze Fractions: Spot every few fractions on a TLC plate to track the elution of your compounds. Combine the pure fractions containing your desired product.
-
Isolate Product: Concentrate the combined pure fractions under reduced pressure to yield the purified mono-acylated product.
References
- CN108033931B - Synthesis method of N-Boc piperazine.
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this molecule. Here, we address common challenges and frequently asked questions to help you streamline your purification process and ensure the integrity of your compound.
I. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
Problem: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Co-elution of the product with impurities during column chromatography.
-
Low purity of the final product as determined by analytical methods (e.g., NMR, LC-MS).
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal for resolving your target compound from impurities.
-
Solution: Systematically screen different solvent systems using TLC. A common and effective mobile phase for piperazine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2][3] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.
-
-
Improper Stationary Phase: Standard silica gel might not be providing the necessary selectivity.
-
Solution: While silica gel is generally suitable, consider using silica gel with a smaller particle size for higher resolution. Alternatively, for specific impurities, other stationary phases like alumina (neutral or basic) could be explored, though silica is the most common starting point.
-
-
Column Overloading: Exceeding the loading capacity of the column will lead to broad bands and poor separation.
-
Solution: As a general rule, for silica gel, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage (e.g., 1%) is recommended.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate Gradient |
| TLC Rf Target | 0.2 - 0.3 |
| Sample Loading | 1-5% of silica gel weight |
Problem: Product Degradation During Purification (Loss of Boc Protecting Group)
Symptoms:
-
Appearance of a new, more polar spot on the TLC plate corresponding to the deprotected piperazine.
-
Lower than expected yield of the desired product.
-
Presence of the deprotected impurity in the final product's analytical data.
Possible Causes and Solutions:
-
Acidity of Silica Gel: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid.[4][5] Silica gel is inherently acidic and can catalyze the removal of the Boc group.
-
Solution 1: Neutralize the Silica Gel. Before packing the column, you can prepare a slurry of the silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use a Non-Acidic Mobile Phase. Avoid using acidic additives in your eluent. If a more polar solvent is needed, consider alternatives to alcohols, which can also contribute to Boc group cleavage on silica. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) can be good options.
-
-
Prolonged Exposure to Silica: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Optimize the mobile phase to ensure a reasonable elution time. Avoid unnecessarily long columns. If the separation is challenging, consider using flash chromatography to expedite the process.
-
Problem: Peak Tailing or Broadening
Symptoms:
-
The spot for the target compound on the TLC plate appears elongated or "streaky."
-
During column chromatography, the product elutes over a large volume of solvent, resulting in broad fractions and low concentration.
Possible Causes and Solutions:
-
Keto-Enol Tautomerism and Chelation: The β-ketoester functionality of your molecule can exist in equilibrium between the keto and enol forms. The enol tautomer can chelate to the silicon atoms on the silica surface, leading to tailing.[6]
-
Solution: Adding a small amount of a competitive chelating agent to the mobile phase, such as a few drops of acetic acid, can sometimes mitigate this effect. However, be mindful of the acid sensitivity of the Boc group. A better alternative might be to use a less acidic stationary phase or to use a mobile phase that minimizes enol formation (e.g., aprotic solvents).
-
-
Incomplete Dissolution of the Sample: If the crude material is not fully dissolved before loading onto the column, it can lead to band broadening.
-
Solution: Ensure your sample is completely dissolved in a minimal amount of the mobile phase or a compatible, low-polarity solvent before loading.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. This should provide a good balance of polarity to move the compound up the plate and allow for optimization. Adjust the ratio based on the observed Rf value.
Q2: How can I visualize the compound on a TLC plate?
A2: Since the compound lacks a strong chromophore for UV visualization at 254 nm, you may need to use a staining solution. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the oxidizable parts of the molecule. Alternatively, a ceric ammonium molybdate (CAM) stain can be effective.
Q3: Is it necessary to use a gradient elution for the column chromatography?
A3: For optimal separation, especially if there are closely eluting impurities, a gradient elution is often recommended. You can start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. This will elute the less polar impurities first, followed by your target compound, and finally the more polar impurities.
Q4: Can I use dichloromethane (DCM) or chloroform in my mobile phase?
A4: While these solvents can be used, it is generally advisable to avoid chlorinated solvents with silica gel when dealing with acid-sensitive compounds like those containing a Boc group. Traces of hydrochloric acid can form in these solvents, which can lead to the deprotection of your compound.
Q5: What are some alternative purification methods if column chromatography is not effective?
A5: If you are still facing difficulties with column chromatography, you could consider preparative High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC with a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can be an effective alternative, as it avoids the acidity of silica gel.[4] Crystallization could also be an option if a suitable solvent system can be found.
III. Experimental Workflow
Step-by-Step Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 8:2 hexanes:ethyl acetate).
-
Visualize the spots using an appropriate method (e.g., KMnO4 stain).
-
Adjust the solvent system to achieve an Rf of 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel using either the dry packing or slurry method. Ensure the silica bed is compact and free of cracks.
-
Equilibrate the column by running several column volumes of the initial, low-polarity mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a low-polarity solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to fully adsorb onto the silica.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and developing it.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious with the bath temperature to avoid thermal degradation.
-
IV. Workflow Diagram
Caption: Workflow for the purification of this compound.
V. References
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. Available at: [Link]
-
ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22964-22974. Available at: [Link]
-
Hammarström, L. G. J., et al. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 163. Available at: [Link]
-
Gáspár, A., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 22(9), 1533. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
Technical Support Center: Recrystallization of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this key synthetic intermediate. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity of your target compound.
Introduction to the Compound and its Purification
This compound (CAS 401566-77-6) is a piperazine derivative incorporating a β-ketoester moiety.[1] The presence of the polar β-dicarbonyl group, the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, and the basic piperazine nitrogen gives the molecule a unique set of physicochemical properties that can make its purification by recrystallization a nuanced process. This guide will walk you through understanding these properties to optimize your purification strategy.
Compound Properties:
| Property | Value | Source |
| CAS Number | 401566-77-6 | Pharmaffiliates[1] |
| Molecular Formula | C₁₃H₂₂N₂O₄ | Pharmaffiliates[1] |
| Molecular Weight | 270.33 g/mol | Pharmaffiliates[1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound.
Issue: The Compound Fails to Crystallize Upon Cooling ("Oiling Out")
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem in recrystallization and can be particularly prevalent with compounds that have relatively low melting points or when the solution is supersaturated with impurities.[2] For β-ketoesters like our target compound, the presence of the flexible butanoyl chain can also contribute to this phenomenon.
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to the compound coming out of solution above its melting point.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to dilute the solution slightly. Allow it to cool slowly.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towels. Once at room temperature, you can then move it to an ice bath to maximize yield.
-
-
-
Solution: Choose a solvent or solvent system with a lower boiling point. For instance, if you are using a high-boiling solvent like isopropanol, consider switching to ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like hexanes.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: If the above steps fail, it may be necessary to perform a preliminary purification step. Column chromatography on silica gel can be effective, though the basicity of the piperazine nitrogen may cause tailing. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent.
-
Issue: No Crystals Form, Even After Extended Cooling
Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
A: The absence of crystal formation typically indicates that the solution is not supersaturated, meaning too much solvent was used.[2]
Causality and Solutions:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[4]
-
Solution 1: Reduce Solvent Volume: Gently heat the solution to its boiling point and evaporate some of the solvent in a fume hood. Be careful not to evaporate too much. Periodically remove the flask from the heat and allow it to cool slightly to see if crystals begin to form.
-
Solution 2: Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This seed crystal will act as a template for further crystal growth.
-
-
-
Highly Soluble Compound: Your compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: If reducing the solvent volume is ineffective, you may need to change your solvent system. A good approach is to use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For this compound, a good starting point for a mixed solvent system would be ethyl acetate (good solvent) and hexanes (poor solvent), a system known to work for similar compounds.[5]
-
Issue: Very Low Yield of Recovered Crystals
Q: I successfully obtained crystals, but my final yield is very low. What could have gone wrong?
A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[6]
Causality and Solutions:
-
Too Much Solvent: As with the failure to form crystals, using an excess of the recrystallization solvent is a primary cause of low yield.[4]
-
Solution: To recover more product, you can try to concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
-
Premature Crystallization: If the solution cools too quickly during the hot filtration step (if performed), some of your product may crystallize out along with the insoluble impurities.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in a drying oven or by rinsing them with a small amount of the hot solvent.
-
-
Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature will result in a lower yield.
-
Solution: After the initial cooling to room temperature, ensure the flask is left in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While specific solubility data is not published, based on the structure of the molecule and data from analogous compounds, a mixed solvent system is likely to be most effective. We recommend starting with ethyl acetate and hexanes . Ethyl acetate is a moderately polar solvent that should readily dissolve the compound when hot, while the non-polar hexanes will act as an anti-solvent to induce crystallization upon cooling. Alcohols such as ethanol or isopropanol may also be effective single-solvent options.[7] A systematic approach to solvent selection is recommended, as outlined in the experimental protocol below.
Q2: My purified product has a broad melting point range. What does this indicate?
A2: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. If you observe this, a second recrystallization may be necessary.
Q3: Can the β-ketoester functionality cause any issues during recrystallization?
A3: Yes, the β-dicarbonyl moiety can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a dynamic process in solution. While this is unlikely to prevent crystallization, it is a factor to be aware of. More significantly, the α-proton between the two carbonyl groups is acidic.[8] If the recrystallization is performed in the presence of a base, deprotonation can occur, potentially leading to side reactions or difficulty in crystallization. It is therefore crucial to ensure that the crude material is free from any basic residues from the preceding synthetic steps.
Q4: How can I remove colored impurities during recrystallization?
A4: If your crude product is colored, this is likely due to high molecular weight, conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and any other insoluble impurities.
Experimental Protocols and Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the single-solvent recrystallization process.
Diagram: Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
-
Khan, I., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
Stewart, J. D. (2009). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Request PDF. Retrieved from [Link]
-
Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]
-
Kennemur, J. L., et al. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6736-6741. Available at: [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Görbitz, C. H., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. Available at: [Link]
-
Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Navigating the Chemistry of Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you successfully utilize this versatile building block while avoiding common pitfalls, most notably its propensity for self-condensation. Our expertise is rooted in a deep understanding of synthetic organic chemistry and extensive field-proven experience.
Introduction: The Challenge of Self-Condensation
This compound is a valuable intermediate in pharmaceutical synthesis, prized for its dual functionality: a reactive β-keto amide moiety and a Boc-protected piperazine ring. However, the very features that make it useful also render it susceptible to an undesirable side reaction: self-condensation. This process, a variant of the classic Claisen condensation, can lead to the formation of dimeric and oligomeric impurities, reducing the yield of the desired product and complicating purification.
This guide will dissect the underlying chemical principles of this self-condensation, provide a detailed troubleshooting framework in a question-and-answer format, and offer robust experimental protocols to mitigate this unwanted reaction pathway.
Understanding the Mechanism: The Claisen Self-Condensation
The self-condensation of this compound is a base-catalyzed reaction. The key to preventing it lies in understanding its mechanism. The process is initiated by the deprotonation of an α-hydrogen (a hydrogen atom on the carbon adjacent to the ketone), forming a highly reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the starting material.
Caption: Mechanism of Self-Condensation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my starting material is being consumed faster than expected. What is happening?
A1: This is a classic sign of self-condensation. The β-keto amide functionality of your starting material possesses acidic α-protons (pKa estimated to be around 11-13, similar to β-keto esters) which can be deprotonated by a sufficiently strong base to form an enolate.[1][2][3] This enolate is a potent nucleophile and will readily attack the ketone carbonyl of another molecule of the starting material, leading to a dimeric byproduct.
Q2: What factors are promoting this self-condensation in my experiment?
A2: Several factors can accelerate this unwanted side reaction:
-
Base Strength and Stoichiometry: Using a base that is too strong or in excess can lead to a high concentration of the reactive enolate, favoring self-condensation. The Claisen condensation is driven to completion by the final deprotonation of the more acidic β-dicarbonyl product, which requires a stoichiometric amount of base.[4][5]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the self-condensation.
-
Concentration: High concentrations of the starting material increase the probability of intermolecular reactions.
-
Reaction Time: Prolonged reaction times, especially in the presence of excess base, allow more time for the self-condensation to occur.
Q3: How can I choose the right base to minimize self-condensation?
A3: The choice of base is critical. You need a base that is strong enough to deprotonate the α-carbon to initiate the desired reaction, but not so strong that it generates a high concentration of the enolate of the starting material.
| Base | pKa of Conjugate Acid | Suitability for Alkylation | Risk of Self-Condensation |
| Sodium Hydride (NaH) | ~36 | High | High |
| Lithium Diisopropylamide (LDA) | ~36 | High | High (if not used carefully) |
| Sodium Ethoxide (NaOEt) | ~16 | Moderate | Moderate |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low | Low |
For reactions where you want to alkylate the α-carbon, a strong, non-nucleophilic base like LDA is often used. However, it must be used under strictly controlled conditions (low temperature, slow addition) to prevent rapid enolate formation and subsequent self-condensation. For other transformations, a weaker base like potassium carbonate may be sufficient and will significantly reduce the risk of self-condensation.
Q4: What is the role of temperature, and what temperature should I be using?
A4: Temperature plays a crucial role in controlling the kinetics of the reaction. Lower temperatures favor the desired reaction pathway by slowing down the rate of the undesired self-condensation.
Caption: Effect of Temperature on Reaction Pathway.
For reactions involving strong bases like LDA, it is highly recommended to perform the reaction at low temperatures, such as -78 °C (dry ice/acetone bath). This allows for controlled deprotonation and subsequent reaction with an electrophile before significant self-condensation can occur.
Q5: I've already run my reaction and have the self-condensation byproduct. How can I remove it?
A5: Purification can be challenging due to the structural similarity between the desired product and the byproduct.
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the less polar desired product from the more polar, higher molecular weight byproduct.[6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective and scalable purification method. Experiment with different solvent mixtures to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the byproduct remains in solution.
Recommended Experimental Protocol: α-Alkylation
This protocol provides a step-by-step method for the α-alkylation of this compound while minimizing self-condensation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of LDA (1.05 eq) dropwise to the cooled solution of the starting material over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add a solution of the alkyl halide (1.1 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure α-alkylated product.[6]
-
Conclusion
The self-condensation of this compound is a manageable challenge with a solid understanding of the underlying chemical principles and careful control of reaction parameters. By implementing the strategies outlined in this guide—judicious choice of base, precise temperature control, and appropriate purification techniques—researchers can confidently and efficiently utilize this important synthetic building block.
References
-
Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). Activated Amides as Acylating Reagents for the Synthesis of β-Ketoesters. The Journal of Organic Chemistry, 86(8), 5943–5953. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Li, W., Zheng, Y., Qu, E., Bai, J., & Deng, Q. (2019). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. European Journal of Organic Chemistry, 2019(31), 5146-5171. [Link]
-
National Center for Biotechnology Information. "tert-Butyl piperazine-1-carboxylate." PubChem Compound Database, CID=143452. [Link]
-
Wikipedia contributors. (2023). Claisen condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Donahue, M. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. [YouTube Video]. [Link]
-
Farmer, S. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
-
Gawronski, J. K., & Wascinska, N. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16295–16305. [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. [Link]
Sources
Optimizing Boc deprotection conditions to avoid side reactions
Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this critical step in organic synthesis. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues and enhance the success of your experiments.
Troubleshooting Guide: Diagnosing and Solving Boc Deprotection Side Reactions
This section is dedicated to identifying and resolving specific side reactions that can occur during Boc deprotection. Each issue is presented with its symptoms, the underlying chemical cause, and actionable solutions with detailed protocols.
Issue 1: Unwanted Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr)
Symptom: You observe unexpected mass additions to your product, corresponding to the addition of one or more tert-butyl groups (+56 Da). This is particularly common with peptides containing Tryptophan, Methionine, Cysteine, or Tyrosine.[1][2][3][4]
Causality: The Problematic tert-Butyl Cation
Acid-mediated Boc deprotection proceeds via the protonation of the carbamate oxygen, followed by the loss of a stabilized tert-butyl cation and the formation of a carbamic acid, which then decarboxylates to yield the free amine.[5][6]
The liberated tert-butyl cation is a highly reactive electrophile.[1][6] In the absence of a suitable quenching agent, it will readily react with any nucleophiles present in the reaction mixture. The electron-rich side chains of certain amino acids are particularly susceptible to this alkylation.[1][3]
-
Tryptophan: The indole ring can be alkylated at various positions.[2][7]
-
Methionine: The thioether can be alkylated to form a sulfonium ion.[4]
-
Cysteine: The free thiol is a potent nucleophile.
-
Tyrosine: The phenolic ring can be alkylated.
Solution: The Strategic Use of Scavengers
The most effective way to prevent tert-butylation is to introduce "scavengers" into the deprotection cocktail.[1][2][8] These are nucleophilic species that are more reactive towards the tert-butyl cation than the side chains of your peptide or molecule, effectively trapping the cation before it can cause unwanted modifications.
Diagram: Mechanism of Boc Deprotection and the Role of Scavengers
Caption: Boc deprotection generates a reactive t-butyl cation that can be trapped by scavengers to prevent side reactions.
Recommended Scavenger Cocktails
The choice of scavenger depends on the specific nucleophilic residues in your sequence.
| Amino Acid Residue | Recommended Scavenger(s) | Typical Concentration (v/v) | Mechanism of Action |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Thioanisole | 2.5 - 5% | TIS reduces the tert-butyl cation. Thioanisole acts as a soft nucleophile. |
| Methionine (Met) | Thioanisole, Dithiothreitol (DTT) | 2.5 - 5% | Prevents S-alkylation and can reduce any Met(O) formed. |
| Cysteine (Cys) | Triisopropylsilane (TIS), Dithiothreitol (DTT) | 2.5 - 5% | TIS is a reducing agent. DTT keeps the thiol in its reduced state. |
| Tyrosine (Tyr) | Phenol, Thioanisole | 2.5 - 5% | Acts as a competitive substrate for alkylation. |
| General Purpose | Water, Triisopropylsilane (TIS) | 2.5 - 5% each | Water can trap the cation, and TIS is a good general scavenger. |
Experimental Protocol: Standard Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger(s) from the table above. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A typical final concentration is 20-50% TFA in DCM.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude product can then be purified. For peptides, precipitation with cold diethyl ether is common.
Issue 2: Aspartimide Formation
Symptom: You observe a significant impurity with a mass of -18 Da compared to your expected product, particularly in sequences containing an Asp-Gly or Asp-His motif.
Causality: Base-Mediated Cyclization
While aspartimide formation is more prevalent in Fmoc-based peptide synthesis due to the use of a basic deprotection step, it can still occur under certain conditions in Boc chemistry, especially during subsequent manipulations of the deprotected peptide if basic conditions are used.[9][10][11] The side-chain carboxylate of aspartic acid can attack the backbone amide, forming a cyclic imide. This is particularly favored when the following residue is small and unhindered, like glycine.
Solution: Controlled pH and Steric Hindrance
-
Avoid Basic Conditions: After Boc deprotection, if further reactions are needed, maintain a neutral or slightly acidic pH if possible.
-
Side-Chain Protection: For particularly sensitive sequences, using a more sterically hindering protecting group on the aspartic acid side chain (e.g., O-t-butyl) can disfavor the cyclization.
-
Low Temperature: Running the deprotection and subsequent steps at lower temperatures can reduce the rate of this side reaction.[2]
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is slow or incomplete. What should I do?
Incomplete deprotection is a common issue and can often be resolved by adjusting the reaction conditions.[12]
-
Acid Strength/Concentration: Ensure your acid is not old or contaminated with water, which can reduce its effective strength. Increasing the concentration of TFA (e.g., from 20% to 50%) or switching to neat TFA can accelerate the reaction.[13][14]
-
Reaction Time/Temperature: Some sterically hindered Boc groups may require longer reaction times (2-4 hours) or gentle warming (to 30-40°C). Always monitor by TLC or LC-MS to avoid degradation of the product.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent. However, for certain substrates, other solvents like dioxane or even protic solvents like acetic acid can be effective.[13]
Q2: Can I remove a Boc group in the presence of other acid-sensitive functional groups?
Yes, this is a significant advantage of the Boc group. Its removal can often be achieved selectively.[1]
-
Titrate the Acid: Use a weaker acid or a lower concentration of a strong acid. For example, 10-20% TFA in DCM is often sufficient to remove a Boc group while leaving a tert-butyl ester intact.
-
Alternative Reagents: For highly sensitive substrates, consider non-TFA methods:
-
HCl in Dioxane/EtOAc: 4M HCl in dioxane is a common alternative to TFA.[13][15]
-
Lewis Acids: Zinc bromide in DCM can be effective for some substrates.[14]
-
Aqueous Phosphoric Acid: This offers a milder, environmentally benign option.[16]
-
Thermal Deprotection: In some cases, heating the substrate in a high-boiling solvent like toluene or dioxane can induce thermal cleavage of the Boc group, though this is substrate-dependent.[13]
-
Diagram: Logic for Selecting a Deprotection Strategy
Caption: A decision-making workflow for choosing the optimal Boc deprotection method based on substrate properties.
Q3: Are there any "greener" alternatives to traditional Boc deprotection methods?
Yes, the field is moving towards more environmentally friendly protocols.
-
Catalyst-free Deprotection in Water: For some substrates, simply heating in water can effect Boc removal.[17]
-
Solid-Supported Acids: Using an acid resin can simplify work-up and minimize acid waste.
-
Avoiding Chlorinated Solvents: Replacing DCM with solvents like ethyl acetate or toluene, where possible, is a step towards greener chemistry.[1]
Q4: What is trifluoroacetylation, and how can I avoid it?
Trifluoroacetylation is a side reaction where the deprotected amine is acylated by the trifluoroacetic acid used for deprotection. This is generally a minor side product but can be problematic. It is more likely to occur if the reaction mixture is heated or concentrated in the presence of excess TFA. To minimize this, ensure prompt removal of TFA after the reaction is complete, or consider using HCl-based deprotection methods.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25693–25701. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. [Link]
-
ResearchGate. How to prevent aspartimide formation during Microwave-assisted peptide synthesis?[Link]
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
National Institutes of Health. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Welcome to the dedicated technical support guide for the scale-up synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to larger-scale production. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices rooted in established chemical principles and extensive field experience.
Introduction: A Key Intermediate with Scale-Up Hurdles
This compound is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its β-ketoamide functionality provides a versatile handle for a variety of subsequent chemical transformations. While the bench-scale synthesis, typically involving the acylation of N-Boc-piperazine, appears straightforward, its translation to pilot plant or manufacturing scale introduces a host of challenges. These can range from managing exothermic reactions and controlling impurity profiles to achieving consistent product isolation and purity. This guide aims to be a comprehensive resource to anticipate, diagnose, and resolve these common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at scale?
A1: The most prevalent and industrially viable route is the direct acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with an acetoacetylating agent. The two primary choices for the acylating agent are diketene and an acetoacetate ester, such as tert-butyl acetoacetate (TBAA).
-
Diketene Route: This is often preferred for its atom economy as no co-product is formed. However, diketene is a highly reactive and thermally sensitive reagent, necessitating stringent process controls to manage the exothermic reaction and prevent side reactions.[1][2]
-
Acetoacetate Ester Route: This method involves the transamidation of an acetoacetate ester with N-Boc-piperazine. While generally a less exothermic and more controlled reaction, it often requires higher temperatures or the use of a catalyst and generates a volatile alcohol as a byproduct that must be removed.
Q2: What are the critical process parameters (CPPs) to monitor during the acylation reaction?
A2: The following CPPs are crucial for a successful and safe scale-up:
| Critical Process Parameter | Rationale and Impact on a Successful Scale-Up |
| Temperature | The acylation is highly exothermic, especially with diketene.[3] Poor temperature control can lead to runaway reactions, degradation of the product, and the formation of impurities. A robust cooling system is essential. |
| Rate of Addition | Controlled addition of the acylating agent is paramount to manage the heat evolution and maintain the desired reaction temperature. A slow, steady addition rate prevents localized "hot spots." |
| Solvent Selection | The solvent should be inert to the reactants, provide good solubility for the starting materials, and facilitate heat transfer. Aprotic solvents like toluene, ethyl acetate, or methyl tert-butyl ether (MTBE) are common choices. |
| Stoichiometry | Precise control of the molar ratio of reactants is key. An excess of the acylating agent can lead to difficult-to-remove impurities, while an excess of N-Boc-piperazine represents a yield loss and can complicate purification. |
| Mixing Efficiency | Inadequate mixing can lead to localized high concentrations of reactants, causing side reactions and poor heat dissipation. The agitator speed and design must be appropriate for the reactor scale and geometry. |
Q3: What are the typical impurities, and how can they be minimized?
A3: Impurity profiles can vary based on the chosen synthetic route.
-
Unreacted Starting Materials: Residual N-Boc-piperazine or acylating agent. Minimized by optimizing stoichiometry and reaction time.
-
Diacylation Product: Formation of a dimeric impurity where a second molecule of N-Boc-piperazine reacts with the product. This is more prevalent if the reaction temperature is too high or if a strong base is used.
-
Self-Condensation Products of Acylating Agent: Diketene can polymerize or react with itself, especially at elevated temperatures.[3][4]
-
Hydrolysis Product: If water is present, the β-ketoamide can be hydrolyzed back to a carboxylic acid and N-Boc-piperazine.
Q4: What analytical methods are recommended for in-process control and final product analysis?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for monitoring the consumption of starting materials and the formation of the product and key impurities.[5] Thin Layer Chromatography (TLC) can be a quicker, qualitative alternative for tracking reaction progress.
-
Final Product Qualification:
-
Purity: A validated HPLC-UV method is essential for determining the purity of the final product and quantifying any impurities.[6]
-
Identity: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.[7] Mass Spectrometry (MS) confirms the molecular weight.
-
Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis and purification steps.
-
Q5: What are the primary safety considerations for this synthesis at scale?
A5: The primary safety concerns are:
-
Thermal Runaway: The high exothermicity of the reaction, particularly with diketene, presents a significant risk.[3][8][9] A thorough understanding of the reaction calorimetry is essential before attempting a large-scale synthesis.
-
Diketene Handling: Diketene is a toxic and highly reactive substance that can polymerize violently in the presence of acids or bases.[10] It is also flammable. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvent Hazards: The flammability of common organic solvents requires proper grounding of equipment and the use of inert atmospheres (e.g., nitrogen) to prevent ignition sources.
Troubleshooting Guide
Problem 1: Low Reaction Yield
Potential Cause A: Incomplete Reaction
-
Diagnosis: IPC analysis (HPLC or TLC) shows a significant amount of unreacted N-Boc-piperazine.
-
Troubleshooting Steps:
-
Extend Reaction Time: Continue monitoring the reaction by IPC every 1-2 hours until the starting material is consumed to the target level.
-
Increase Reaction Temperature (with caution): If the reaction has stalled at a lower temperature, a modest increase (e.g., 5-10 °C) may be beneficial. However, be mindful of potential impurity formation at higher temperatures.
-
Verify Reagent Quality: Ensure the acylating agent has not degraded during storage.
-
Potential Cause B: Product Degradation
-
Diagnosis: IPC shows the formation of new, unidentified peaks as the reaction progresses, and the concentration of the desired product decreases after reaching a maximum.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: The product may be thermally labile. Consider running the reaction at a lower temperature for a longer duration.
-
Control pH: The β-ketoamide linkage can be susceptible to hydrolysis under acidic or basic conditions. Ensure the reaction mixture and work-up conditions are maintained at an appropriate pH.
-
Inert Atmosphere: Although less common for this specific reaction, consider if oxidative degradation is a possibility and run the reaction under a nitrogen or argon atmosphere.
-
Potential Cause C: Formation of Side Products
-
Diagnosis: IPC reveals the presence of significant and consistent impurity peaks, even when the starting material is fully consumed.
-
Troubleshooting Steps:
-
Optimize Order of Addition: Typically, the acylating agent is added to the solution of N-Boc-piperazine. A reversal of the addition may alter the impurity profile.
-
Solvent Effects: The polarity of the solvent can influence reaction pathways. Consider screening alternative solvents.
-
Base Selection (if applicable): If a base is used to scavenge a co-product (e.g., in the acetoacetate ester route), its strength and stoichiometry can impact side reactions. A weaker, non-nucleophilic base is often preferred.
-
Caption: Main reaction and potential side reactions.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause A: Emulsion Formation During Aqueous Work-up
-
Diagnosis: A stable, third layer forms between the organic and aqueous phases during extraction, making separation difficult.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[11]
-
Solvent Swap: If the emulsion persists, consider changing the extraction solvent to one with a greater density difference from water.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.
-
Gentle Agitation: During extraction, use gentle rocking instead of vigorous shaking to minimize emulsion formation.
-
Potential Cause B: Product Oiling Out Instead of Crystallizing
-
Diagnosis: Upon cooling or addition of an anti-solvent, the product separates as a viscous oil rather than a crystalline solid.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of crystallization solvent is critical. A systematic screen of single and mixed solvent systems is recommended. Common choices include isopropanol, ethyl acetate, heptane, and toluene.[2][12][13][14]
-
Seeding: Introduce a small amount of previously isolated crystalline material to the supersaturated solution to induce crystallization.
-
Slow Cooling: A slower cooling rate allows more time for crystal lattice formation.
-
Anti-Solvent Addition Rate: Add the anti-solvent slowly to the product solution with good mixing to avoid rapid precipitation.
-
Potential Cause C: Co-crystallization with Impurities
-
Diagnosis: The isolated product meets the criteria for being a crystalline solid but fails to meet purity specifications, with a specific impurity consistently present.
-
Troubleshooting Steps:
-
Recrystallization: Perform a second crystallization from a different solvent system to alter the solubility of the product and the impurity.
-
Slurry Wash: Slurrying the isolated solid in a solvent in which the product is sparingly soluble but the impurity is more soluble can be an effective purification step.
-
Activated Carbon Treatment: If the impurity is colored, treating a solution of the product with activated carbon before crystallization can remove it.
-
Problem 3: Product Fails to Meet Purity Specifications
Potential Cause A: Presence of Unreacted N-Boc-piperazine
-
Diagnosis: HPLC analysis shows a peak corresponding to N-Boc-piperazine in the final product.
-
Troubleshooting Steps:
-
Aqueous Acid Wash: During work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid) will protonate the basic N-Boc-piperazine and extract it into the aqueous phase.[15]
-
Optimize Crystallization: N-Boc-piperazine is often more soluble in common crystallization solvents than the product, so a well-optimized crystallization protocol should effectively purge it.
-
Potential Cause B: Formation of a Specific, Known Impurity
-
Diagnosis: A consistent, identified impurity is present in the final product.
-
Troubleshooting Steps:
-
Mechanistic Understanding: Determine the likely mechanism of formation for the impurity. For example, if it is a diacylation product, the key to its prevention is avoiding an excess of the acylating agent and high temperatures.
-
Process Parameter Optimization: Revisit the CPPs (temperature, addition rate, stoichiometry) with the specific goal of minimizing the formation of this impurity.
-
Purge Study: Investigate the solubility of the impurity in various solvents to design a more effective crystallization or washing procedure to remove it.
-
Caption: A decision-making workflow for troubleshooting purity issues.
Experimental Protocols
Lab-Scale Synthesis via Diketene Acylation
Safety Note: This reaction is exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge tert-butyl piperazine-1-carboxylate (1.0 eq) and ethyl acetate (10 volumes).
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Diketene Addition: Slowly add diketene (1.05 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by HPLC or TLC until the N-Boc-piperazine is consumed.
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add water (5 volumes) and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 3 volumes) followed by brine (3 volumes).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
-
Purification:
-
Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
References
-
Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Scientific Reports. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Industrial Distillation Aspects of Diketene. CHIMIA International Journal for Chemistry. [Link]
-
A new beta-keto amide synthesis. ResearchGate. [Link]
-
Diketene - Wikipedia. [Link]
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Crystallization Solvents.pdf. University of California, Los Angeles. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Process Safety and Scale-up. H.E.L Group. [Link]
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Chemical reactivity and biological activity of diketene. PubMed. [Link]
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HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. PubMed. [Link]
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Chemical reactivity and biological activity of diketene. PubMed. [Link]
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Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate | C16H22N2O3. PubChem. [Link]
- Process to beta-ketoamide intermediates to dipeptidyl peptidase inhibitors.
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Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. ResearchGate. [Link]
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Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. ResearchGate. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
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Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. FABAD Journal of Pharmaceutical Sciences. [Link]
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1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Projinsc. [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
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Scope of the reactions of aldehydes and ketones with amines. YouTube. [Link]
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Validation of RP-HPLC UV method for determination ketoconazole in rabbit plasma: An application to the pharmacokinetic study. ResearchGate. [Link]
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Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
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CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PubMed Central. [Link]
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Workup: Amines. University of Rochester. [Link]
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3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Amar Equipment. [Link]
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AND B-CRYPTOXANTHINS, AND a- AND B- CAROTENES IN BUAH MERAH OIL BY HPLC-UV DETECTION. Neliti. [Link]
- Synthesis method of N-Boc piperazine.
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Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PubMed Central. [Link]
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The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
- Method for breaking emulsion.
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Ketene reactions with tertiary amines. PubMed. [Link]
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- 15. Workup [chem.rochester.edu]
Technical Support Center: Synthesis & Purification of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis and purification of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this key building block.
Introduction to the Synthesis
The synthesis of this compound typically involves the acylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with an acetoacetylating agent. The two most common reagents for this transformation are ethyl acetoacetate and diketene. The choice of reagent can influence the reaction conditions, byproducts, and ultimately, the purification strategy. Incomplete reaction or side reactions can lead to a crude product contaminated with unreacted starting materials, which can complicate downstream applications. This guide will focus on the effective removal of these impurities.
Troubleshooting Guide: Purification Challenges
This section addresses specific issues that may arise during the purification of your product.
Issue 1: My final product is contaminated with unreacted tert-butyl piperazine-1-carboxylate. How can I remove it?
Cause: Unreacted tert-butyl piperazine-1-carboxylate (Boc-piperazine) is a common impurity if the reaction has not gone to completion. Due to its basic nature, it can be readily separated from the neutral desired product.
Solution: Acid-Base Extraction
The significant difference in the acid-base properties of the starting material and the final product allows for a straightforward separation using liquid-liquid extraction.[1] Boc-piperazine, being a secondary amine, is basic and will be protonated by an acid, rendering it water-soluble as a salt. The desired product, a β-keto amide, is neutral and will remain in the organic phase.
Experimental Protocol: Acid Wash to Remove Unreacted Boc-piperazine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). It is advisable to perform this wash two to three times to ensure complete removal of the basic impurity.
-
Phase Separation: Allow the layers to separate fully. The aqueous layer, containing the protonated Boc-piperazine salt, can be drained and discarded.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Issue 2: How can I remove unreacted ethyl acetoacetate from my reaction mixture?
Cause: If an excess of ethyl acetoacetate is used to drive the reaction to completion, the unreacted portion will remain in the crude product.
Solution: Basic Wash (Hydrolysis and Extraction)
Ethyl acetoacetate can be removed by washing the organic solution of the crude product with a basic aqueous solution. The base will hydrolyze the ester to the corresponding carboxylate salt, which is soluble in the aqueous layer.
Experimental Protocol: Basic Wash to Remove Unreacted Ethyl Acetoacetate
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH). Repeat the wash if necessary.
-
Phase Separation: Allow the layers to separate and discard the aqueous phase containing the sodium acetoacetate.
-
Water Wash: Wash the organic layer with water to remove any remaining base.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the product.
Issue 3: My product appears oily and I'm having trouble with purification. What are my options?
Cause: The presence of various impurities can sometimes result in an oily product that is difficult to crystallize.
Solution 1: Column Chromatography
Silica gel column chromatography is a powerful technique for purifying non-crystalline compounds.[2]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 10-30% ethyl acetate in hexanes, with the polarity gradually increasing.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack a column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Solution 2: Recrystallization
If the product is a solid at room temperature but appears oily due to impurities, recrystallization can be an effective purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of molecule include ethyl acetate/hexanes, isopropanol, or acetone/water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The most common starting materials are tert-butyl piperazine-1-carboxylate (Boc-piperazine) and an acetoacetylating agent, which is typically ethyl acetoacetate or diketene .[3][4]
Q2: What are the potential byproducts of this reaction?
Besides unreacted starting materials, potential byproducts can include:
-
Ethanol: If ethyl acetoacetate is used as the acylating agent.
-
Di-acylated piperazine: If the reaction conditions are not carefully controlled, the acetoacetyl group could potentially react with both nitrogen atoms of piperazine, although the Boc protecting group on one nitrogen makes this less likely.
-
Self-condensation products of ethyl acetoacetate: Under certain conditions, ethyl acetoacetate can undergo self-condensation.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) . A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the key physical properties to consider for purification?
The table below summarizes the key physical properties of the reactants and the product, which are crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Acidity/Basicity |
| tert-Butyl piperazine-1-carboxylate | 186.25[5] | 257.6 | Basic |
| Ethyl acetoacetate | 130.14 | 181 | Weakly acidic |
| This compound | 270.33[6] | - | Neutral |
Q5: Can I use an alternative to acid-base extraction for removing Boc-piperazine?
Yes, besides acid-base extraction, silica gel column chromatography can also effectively separate the more polar, basic Boc-piperazine from the less polar, neutral product. Boc-piperazine will have a lower Rf value on a silica gel TLC plate compared to the product when using a non-polar eluent system.
Purification Workflow Diagram
The following diagram illustrates a typical purification workflow for the crude product of the this compound synthesis.
Caption: Purification workflow for this compound.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- Acetoacetyl amides and process for their preparation. Google Patents.
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
How to prevent ethyl acetate from degrading into acetic acid?. ResearchGate. Available at: [Link]
-
Synthesis and characterization of Amides of Acetoacetic ACID-I Mini Review. ResearchGate. Available at: [Link]
-
Extraction Procedure. University of Missouri–St. Louis. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
- Synthesis method of N-Boc piperazine. Google Patents.
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents.
-
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PubMed Central. Available at: [Link]
-
Acid-Base Extraction.1. University of California, Irvine. Available at: [Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. Available at: [Link]
-
Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. RSC Publishing. Available at: [Link]
-
PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. European Patent Office. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
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- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
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Managing the stability of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate in solution
Technical Support Center: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Welcome to the technical support guide for This compound . This document is designed for researchers, chemists, and drug development professionals to ensure the successful handling, storage, and application of this key synthetic intermediate. Given its specific structural motifs, namely a Boc-protected amine and a β-ketoester, this molecule requires careful management to prevent degradation and ensure experimental reproducibility. This guide provides in-depth answers to common stability challenges and offers robust troubleshooting protocols.
Section 1: Understanding the Molecule's Inherent Instability
At its core, the stability of this compound is governed by two primary functional groups: the tert-butoxycarbonyl (Boc) protecting group and the 3-oxobutanoyl (acetoacetyl) moiety . Understanding their individual vulnerabilities is the first step toward effective management.
-
The Boc Protecting Group: The Boc group is a cornerstone of modern amine protection strategy due to its stability in many reaction conditions and its facile, orthogonal removal. However, it is fundamentally an acid-labile protecting group. Protic or Lewis acids can catalyze its cleavage, proceeding through a stable tert-butyl carbocation intermediate, which then typically forms isobutylene and carbon dioxide. Exposure to even mildly acidic conditions (pH < 5) in aqueous solutions can initiate this degradation.
-
The β-Ketoester System: The 3-oxobutanoyl group is a β-ketoester, a functional group known for its versatile reactivity. This reactivity also makes it a point of instability.
-
Hydrolysis: Like any ester, it is susceptible to hydrolysis. This reaction is significantly accelerated by both acid and base. Basic conditions promote saponification, yielding a carboxylate salt, while acidic conditions lead to the corresponding carboxylic acid.
-
Decarboxylation: The product of hydrolysis, a β-keto acid, is often unstable. Under mild heating or acidic conditions, it can readily undergo decarboxylation (loss of CO₂) to yield a methyl ketone.[1]
-
These two pathways represent the most significant non-specific degradation routes for the parent molecule in solution.
Diagram 1: Primary Degradation Pathways
Caption: Key degradation routes for the title compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution? The two most common degradation pathways are (1) acid-catalyzed cleavage of the Boc protecting group and (2) hydrolysis of the β-ketoester moiety, which can be followed by decarboxylation.[1] The specific pathway that dominates depends on the solution's pH, temperature, and solvent.
Q2: What are the ideal storage conditions for a stock solution? For maximum stability, stock solutions should be prepared in a dry, aprotic solvent and stored at low temperatures.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Acetonitrile, THF, or Dichloromethane (DCM) | Aprotic solvents lack the acidic protons that can facilitate Boc-group cleavage or act as a nucleophile for ester hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can cause hydrolysis over long-term storage. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and ensures an inert sealing surface. |
Q3: Can I use protic solvents like methanol or ethanol? While the compound is soluble in these solvents, they are not recommended for long-term storage. Alcohols can act as nucleophiles in a process called transesterification, especially if acidic or basic impurities are present. If you must use a protic solvent for an experiment, prepare the solution fresh and use it immediately.
Q4: What is the optimal pH range for this compound in an aqueous buffer? If an aqueous solution is absolutely necessary for your experiment, maintain a pH between 6.5 and 7.5 . This neutral range represents the best compromise to minimize both acid-catalyzed Boc cleavage (occurs at pH < 5) and base-catalyzed ester hydrolysis (accelerates at pH > 8). Always use freshly prepared, high-purity buffers.
Q5: How can I quickly check if my stored compound or solution has degraded? The most straightforward method is Thin Layer Chromatography (TLC). A fresh, reference sample of the compound should show a single spot. Degraded material will often show additional spots, typically at a different polarity (e.g., the deprotected product will be more polar and have a lower Rf value). For quantitative analysis, HPLC or LC-MS is required.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures and links them to potential stability issues.
Diagram 2: Troubleshooting Workflow
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
An advanced technical support guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered when using tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. Our focus is on diagnosing and resolving issues related to low reaction conversion, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Question 1: My acetoacetylation reaction with this compound has stalled or shows low conversion. What are the primary factors to investigate?
Low conversion is a common yet solvable issue. A systematic approach is crucial for efficient troubleshooting. The problem typically originates from one of four areas: reagent integrity, reaction conditions, substrate reactivity, or competing side reactions.
Expert Analysis: The target molecule is a β-keto amide, a class of compounds used as acetoacetylating agents, analogous to reagents like tert-butyl acetoacetate (t-BAA) or diketene.[1][2] The core of the reaction is a nucleophilic attack by an amine or alcohol on the carbonyl of the acetoacetyl group. The efficiency of this process is highly sensitive to a range of parameters.
Below is a logical workflow to diagnose the root cause of low conversion.
Caption: General troubleshooting workflow for low conversion rates.
Question 2: I am observing significant side products. What are they likely to be and how can I minimize them?
The formation of side products is a clear indicator that your reaction conditions are enabling undesired chemical pathways. Identifying these byproducts via LCMS and crude NMR is the first step toward mitigating their formation.
Expert Analysis: For acetoacetylation of amines, several side reactions are mechanistically plausible.
-
Enamine Formation: Primary amines, especially those that are unhindered, can condense with the ketone of the acetoacetyl group to form a stable enamine byproduct. This pathway consumes both starting materials without forming the desired amide.[1]
-
Hydrolysis: The β-keto amide or the Boc-protecting group can be susceptible to hydrolysis if there is excess water in the reaction or during an aggressive aqueous workup. The Boc group is particularly labile under acidic conditions.
-
Decarboxylation: While β-keto amides are more stable than their corresponding acids, harsh conditions (e.g., high heat, strong acid/base) during the reaction or workup can lead to hydrolysis to a β-keto acid intermediate, which readily decarboxylates to yield an acetylpiperazine byproduct.[3][4]
Caption: Competing reaction pathways in acetoacetylation.
Mitigation Strategies:
-
To Minimize Enamine Formation:
-
High Dilution: Lowering the concentration of reactants can disfavor the bimolecular condensation reaction.[1]
-
Reverse Addition: Add the amine nucleophile slowly to a solution of the acetoacetylating agent. This keeps the amine concentration low at all times, minimizing its ability to form the enamine.
-
Temperature Control: Run the reaction at 0 °C or lower to slow down the rate of condensation relative to the desired acylation.
-
-
To Prevent Hydrolysis and Decarboxylation:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Mild Workup: Avoid strong acids and bases during extraction. Use saturated sodium bicarbonate (NaHCO₃) solution for neutralization and brine for final washes.
-
Avoid High Temperatures: Do not heat the reaction unless necessary to drive conversion of a weak nucleophile. If purification requires heating (e.g., distillation), perform it under high vacuum to keep the temperature as low as possible.
-
Question 3: What are the optimal reaction conditions (solvent, temperature, base) for this acetoacetylation?
While optimal conditions are substrate-dependent, a well-chosen set of starting parameters based on established principles for acylation is critical for success.
Expert Analysis: The choice of solvent, temperature, and additives like a base or catalyst can dramatically influence the reaction outcome. The goal is to find a balance that promotes the desired reaction rate while suppressing side reactions.
Table 1: Recommended Starting Conditions for Acetoacetylation
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are preferred as they do not compete with the nucleophile and effectively solubilize the reagents. MeCN has been shown to be effective as both a solvent and acyl donor in some acetylation reactions.[5] |
| Temperature | 0 °C to Room Temperature (RT) | Starting at a lower temperature minimizes exothermic events and suppresses side reactions like enamine formation. If the reaction is slow, the temperature can be gradually increased. Optimal temperatures for similar reactions have been noted up to 200°C in specific continuous-flow setups, but this is generally not a starting point for batch chemistry.[5] |
| Stoichiometry | 1.05 - 1.2 equivalents of the amine nucleophile | A slight excess of the more valuable or limiting reagent is often avoided. However, using a slight excess of the amine can help drive the reaction to completion, assuming it is not prone to side reactions. |
| Base (Optional) | 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, Et₃N) | A base is often required to scavenge the acidic proton of the newly formed amide or to neutralize the hydrochloride salt if the amine starting material is used as such.[6] A non-nucleophilic base is crucial to avoid it competing with the substrate. |
| Catalyst (Optional) | 0.05 - 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) | For sluggish reactions, particularly with less reactive amines or hindered substrates, DMAP can act as a potent acylation catalyst.[6] It functions by forming a highly reactive acylpyridinium intermediate. |
Detailed Experimental Protocols
Protocol 1: General Acetoacetylation of a Primary/Secondary Amine
This protocol is a robust starting point for most aliphatic amines.
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the reagent in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.2 eq).
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed (typically 2-16 hours).
-
Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 5% citric acid solution (to remove excess amine and DIPEA), saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Pro-Tip: To prevent product degradation on silica, it is often beneficial to use an eluent system containing 0.5-1% triethylamine.
Protocol 2: Acetoacetylation of a Weakly Nucleophilic Amine (e.g., Aniline)
Weak nucleophiles require more forcing conditions to achieve reasonable conversion.
-
Preparation: To a flame-dried reaction tube, add this compound (1.0 eq), the aniline nucleophile (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Add anhydrous THF or dioxane as the solvent.
-
Heating: Seal the tube and heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by LCMS every 4-6 hours. These reactions may require 24-48 hours to reach completion.
-
Workup & Purification: Follow steps 7-9 from Protocol 1. The acidic wash may not be necessary if the starting aniline is fully consumed.
References
-
Peric, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Properties of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and Related Structures
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with piperazine scaffolds, which are ubiquitous in pharmacologically active compounds, a thorough understanding of their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a comparative approach, drawing on empirical data from closely related analogs and foundational spectroscopic principles to provide a robust and instructive overview for the discerning scientist.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the other. The subsequent acylation with a 3-oxobutanoyl (acetoacetyl) group introduces a versatile handle for further chemical transformations, making the title compound a valuable building block. Accurate spectroscopic characterization is therefore not merely a routine check but a critical step to ensure the integrity of the synthetic pathway and the quality of the final product.
Predicted Spectroscopic Signature of this compound
The following analysis is based on a synthesis of data from structurally related compounds and established spectroscopic theory.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be highly informative. The signals can be assigned to three distinct regions corresponding to the Boc group, the piperazine ring, and the acetoacetyl side chain.
-
Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is the characteristic signature of the tert-butyl protons.
-
Piperazine Ring: The eight protons of the piperazine ring will likely appear as two distinct multiplets in the region of 2.3-3.6 ppm. The protons on the carbons adjacent to the Boc-protected nitrogen will be shielded relative to those adjacent to the amide nitrogen.
-
Acetoacetyl Side Chain: This moiety will give rise to two key signals: a singlet for the methyl protons at around 2.2 ppm and a singlet for the methylene protons adjacent to the two carbonyl groups at approximately 3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR will provide complementary information, confirming the carbon framework of the molecule.
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm.
-
Piperazine Ring: The piperazine carbons are expected in the 40-50 ppm range.
-
Acetoacetyl and Carbonyl Carbons: The methyl carbon of the acetoacetyl group will be found at approximately 30 ppm, while the methylene carbon will be further downfield, around 50 ppm. The three carbonyl carbons (one from the Boc group and two from the acetoacetyl moiety) will be the most deshielded, appearing in the region of 155-205 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups.
-
C=O Stretching: Strong absorption bands are expected between 1600 and 1750 cm⁻¹. The amide carbonyl of the acetoacetyl group will likely appear around 1640 cm⁻¹, the ketone carbonyl around 1715 cm⁻¹, and the carbamate carbonyl of the Boc group around 1690 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ region.
-
C-N Stretching: These will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 271.33. Fragmentation patterns would likely involve the loss of the tert-butyl group (a loss of 56 Da) or cleavage of the acetoacetyl side chain.
Comparative Spectroscopic Data of Structurally Related Compounds
To substantiate the predicted spectral features, we will now examine the experimental data for key structural analogs.
Analog 1: tert-Butyl piperazine-1-carboxylate
This precursor provides the foundational spectroscopic data for the Boc-protected piperazine core.[1]
| Spectroscopic Technique | Key Data |
| ¹H NMR | A singlet for the Boc group protons and two multiplets for the piperazine ring protons. |
| ¹³C NMR | Signals for the Boc group carbons and the piperazine ring carbons. |
| IR | A strong C=O stretch for the carbamate carbonyl, and C-H and C-N stretching vibrations. |
| MS | A base peak corresponding to the molecular ion. |
The addition of the acetoacetyl group to this core will introduce the signals described in the preceding section and will shift the signals of the adjacent piperazine protons downfield due to the electron-withdrawing effect of the amide.
Analog 2: tert-Butyl 4-benzyl-3-oxopiperazine-1-carboxylate
This analog introduces a carbonyl group within the piperazine ring, forming a piperazinone, and a benzyl group on the amide nitrogen.[2] While the substitution pattern is different, it provides insight into the spectroscopic influence of an additional carbonyl group.
| Spectroscopic Technique | Key Data |
| ¹H NMR | The presence of the benzyl group introduces aromatic protons, and the piperazinone ring protons will have distinct chemical shifts compared to piperazine. |
| ¹³C NMR | An additional carbonyl signal for the amide in the ring and signals for the aromatic carbons. |
| IR | Two distinct C=O stretching frequencies for the carbamate and the amide. |
| Molecular Weight | 290.36 g/mol [2] |
Analog 3: tert-Butyl 3-oxopiperazine-1-carboxylate
This compound is another piperazinone derivative, offering a simpler comparison without the benzyl group.[3]
| Spectroscopic Technique | Key Data |
| ¹H NMR | The spectrum will show signals for the Boc group and the piperazinone ring protons. The presence of the amide proton (NH) will be a key feature. |
| ¹³C NMR | Will display signals for the Boc group, the piperazinone ring carbons, and the amide carbonyl. |
| IR | Two distinct C=O stretches for the carbamate and the cyclic amide. |
| Molecular Weight | 200.23 g/mol [3] |
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, yet robust, protocols for the characterization of piperazine derivatives.
Protocol for High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex spin systems, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.
-
Visualizing Molecular Structure and Analytical Workflow
To further clarify the relationships between the discussed molecules and the analytical process, the following diagrams are provided.
Figure 1. Structural relationships between the target molecule and its spectroscopic analogs.
Figure 2. A typical workflow for the spectroscopic characterization of a synthetic organic compound.
Conclusion
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A Comparative Guide to the Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Introduction: The Significance of a Versatile Building Block
Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a key intermediate in contemporary drug discovery and development. Its unique structure, featuring a piperazine core with a protected amine and a reactive β-ketoamide moiety, makes it an invaluable building block for the synthesis of a diverse range of biologically active molecules. The precise and efficient synthesis of this compound is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors. This guide provides a detailed comparison of two prominent synthetic routes to this molecule, offering insights into their respective methodologies, mechanistic underpinnings, and practical considerations to aid researchers in selecting the optimal path for their specific needs.
Route 1: Acetoacetylation via Diketene
This classical approach utilizes the highly reactive electrophile, diketene, to directly acetoacetylate the secondary amine of N-Boc-piperazine. The reaction is typically rapid and proceeds with high atom economy.
Experimental Protocol
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diketene (1.05 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of N-Boc-piperazine attacks one of the carbonyl carbons of the strained four-membered ring of diketene. This leads to the opening of the ring and the formation of a tetrahedral intermediate, which then collapses to form the stable β-ketoamide product.
Caption: Reaction pathway for the synthesis via diketene.
Route 2: Transamidation with tert-Butyl Acetoacetate
This alternative route involves the reaction of N-Boc-piperazine with tert-butyl acetoacetate. This method is generally considered milder and avoids the use of the highly reactive and hazardous diketene.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine tert-butyl piperazine-1-carboxylate (1.0 eq.) and tert-butyl acetoacetate (1.2 eq.) in a high-boiling point solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the final product.
Mechanistic Insights
This reaction is a transamidation process. The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the carbonyl carbon of the ester group in tert-butyl acetoacetate. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol as a byproduct and forming the more thermodynamically stable amide bond of the desired product. The high temperature is necessary to drive the equilibrium towards the product side.
A Senior Application Scientist's Guide to the Reactivity of β-Keto Amides and Esters: A Comparative Analysis of Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and Ethyl Acetoacetate
Abstract
In the landscape of synthetic organic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for the synthetic versatility afforded by their acidic α-protons. Among this class, ethyl acetoacetate (EAA) is a canonical reagent, its reactivity profile extensively documented and exploited. This guide presents a comparative analysis between EAA and a more complex, pharmaceutically relevant analogue, tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. We will dissect the nuanced differences in their reactivity stemming from fundamental electronic and steric disparities between a β-keto amide and a β-keto ester. This analysis aims to provide researchers, particularly those in drug development, with the predictive insight needed to select the appropriate building block and optimize reaction conditions for their synthetic targets.
Introduction: A Tale of Two β-Dicarbonyls
Ethyl acetoacetate (EAA) is a workhorse in organic synthesis, serving as a versatile precursor for ketones, substituted esters, and a variety of heterocyclic systems through well-established protocols like the acetoacetic ester synthesis.[1][2] Its reactivity is a benchmark for understanding enolate chemistry.
In contrast, this compound is a more specialized reagent. The incorporation of the N-Boc-piperazine moiety makes it a valuable synthon in medicinal chemistry, where the piperazine ring is a common pharmacophore found in numerous approved drugs.[3][4][5] While both molecules share the core 3-oxobutanoyl (acetoacetyl) functionality, the substitution of an ester with a tertiary amide introduces significant, albeit predictable, changes in reactivity.
This guide moves beyond simple protocol recitation to explore the underlying principles governing these differences. By understanding the causality behind their distinct behaviors, chemists can better design synthetic routes, anticipate challenges, and innovate new molecular architectures.
Structural and Physicochemical Properties: The Electronic and Steric Divide
The fundamental difference between our two subject molecules lies in the nature of the atom adjacent to the carbonyl group: an oxygen in EAA and a nitrogen in the piperazine derivative. This single atomic substitution has profound electronic and steric consequences.
Electronic Effects: Amide vs. Ester
The reactivity of the α-carbon is dictated by the acidity of its protons, which in turn is governed by the stability of the resulting enolate conjugate base.
-
Ethyl Acetoacetate (Ester): The ester oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect, combined with resonance stabilization of the enolate across both carbonyl groups, significantly acidifies the α-protons.
-
This compound (Amide): The nitrogen atom of the tertiary amide is also electronegative, but its lone pair of electrons can participate in resonance with the amide carbonyl. This delocalization donates electron density to the carbonyl, making it less electron-withdrawing compared to the ester carbonyl. Consequently, the α-protons of a β-keto amide are less acidic than those of a comparable β-keto ester.[6][7]
Steric Hindrance
The steric environment around the reactive α-carbon is dramatically different:
-
EAA: The ethyl group is relatively small and flexible, offering minimal steric hindrance to the approach of a base for deprotonation or an electrophile for alkylation.[8]
-
Piperazine Derivative: The N-Boc-piperazine moiety is substantially larger and more conformationally rigid. This bulk can shield the α-carbon, potentially slowing down the rates of both enolate formation and subsequent reactions with electrophiles.[9]
Comparative Reactivity and Synthetic Implications
These structural differences manifest in distinct reactivity profiles, particularly in enolate formation and alkylation reactions.
Enolate Formation and α-Proton Acidity
The most critical difference is the acidity of the α-protons. The reduced electron-withdrawing character of the amide group in the piperazine derivative renders its α-protons less acidic than those of EAA.
| Compound | Functional Group | Typical pKa (in DMSO) | Required Base for Deprotonation |
| Ethyl Acetoacetate | β-Keto Ester | ~14.2 | Alkoxides (e.g., NaOEt, NaOMe) are sufficient.[6] |
| This compound | β-Keto Amide | ~16-18 (estimated) | Stronger, non-nucleophilic bases (e.g., NaH, LDA, LiHMDS) are preferred. |
Causality: The use of a relatively weak base like sodium ethoxide (NaOEt) with EAA is a classic procedure.[10] However, attempting the same with the β-keto amide would likely result in an unfavorable equilibrium with incomplete enolate formation. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are required to ensure complete and irreversible deprotonation of the less acidic β-keto amide.[2]
Alkylation Reactions
Once formed, the enolates act as nucleophiles. Here, both electronic and steric factors come into play.
-
Reaction Rate: Due to the significant steric bulk of the N-Boc-piperazine group, the rate of alkylation for its enolate is expected to be slower than that of the EAA enolate, especially with bulky electrophiles. The reaction may require higher temperatures or longer reaction times to achieve comparable yields.
-
Choice of Electrophile: The sterically hindered nature of the piperazine derivative's enolate may make it more selective for less hindered electrophiles (e.g., methyl iodide vs. isopropyl bromide).[8] EAA's enolate is a more versatile nucleophile capable of reacting with a broader range of primary and some secondary alkyl halides.
Experimental Protocols: A Head-to-Head Alkylation
To illustrate these differences, we provide parallel, self-validating protocols for the methylation of each compound. The choice of base and solvent is critical and reflects the differing acidities.
Protocol A: Methylation of this compound
-
Rationale: Anhydrous THF is used as it is inert and effectively solvates the reagents. A strong, non-protic base (NaH) is necessary for complete deprotonation of the less acidic α-proton. The reaction is started at 0°C to control the initial exothermic reaction.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the oil, then carefully decant the hexanes.
-
Reagent Addition: Add 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Deprotonation: In a separate flask, dissolve this compound (2.84 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Enolate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should cease, indicating complete formation of the sodium enolate.
-
Alkylation: Cool the mixture back to 0°C. Add methyl iodide (CH₃I, 0.68 mL, 1.56 g, 11.0 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol B: Methylation of Ethyl Acetoacetate (Classic Acetoacetic Ester Synthesis)
-
Rationale: Anhydrous ethanol serves as both the solvent and the precursor to the sodium ethoxide base. NaOEt is a sufficiently strong base for the more acidic EAA, and its conjugate acid (ethanol) is simply the solvent.[10]
-
Base Preparation: To a flame-dried 100 mL round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere, add 30 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (0.23 g, 10.0 mmol, 1.0 eq) and stir until all the sodium has dissolved to form sodium ethoxide.
-
Deprotonation: Add ethyl acetoacetate (1.27 mL, 1.30 g, 10.0 mmol) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes.
-
Alkylation: Add methyl iodide (CH₃I, 0.62 mL, 1.42 g, 10.0 mmol, 1.0 eq) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux for 1 hour to ensure complete reaction. Monitor progress by TLC.
-
Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add 30 mL of water to the residue and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can often be purified by vacuum distillation.
Conclusion and Recommendations
The choice between this compound and ethyl acetoacetate is fundamentally a choice between a specialized, sterically hindered β-keto amide and a versatile, accessible β-keto ester.
-
Choose Ethyl Acetoacetate when:
-
The goal is a general synthesis of α-substituted ketones or esters.
-
A wide range of alkylating agents is required.
-
Milder reaction conditions and less expensive reagents are preferred.
-
-
Choose this compound when:
-
The N-Boc-piperazine moiety is a desired structural component of the final target molecule, common in pharmaceutical applications.
-
The synthetic plan can accommodate the use of stronger bases and potentially longer reaction times.
-
Selectivity for less hindered electrophiles is acceptable or desired.
-
By understanding the electronic and steric principles that differentiate these two reagents, the modern chemist is empowered to make more informed and strategic decisions in the design and execution of complex synthetic pathways.
References
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Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Wuest, F. R., Berndt, M., & Wuest, F. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]
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Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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The Strategic Advantage of Piperazine-Based β-Keto Esters in Modern Synthesis
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of synthetic chemistry, the choice of starting materials is a critical determinant of efficiency, novelty, and the ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, β-keto esters stand out for their versatility, owing to their dual electrophilic and nucleophilic character.[1][2] However, for researchers at the forefront of drug discovery and materials science, the incorporation of functionalities that impart desirable downstream properties is a paramount consideration. This guide provides an in-depth technical comparison of piperazine-based β-keto esters against their more conventional, non-piperazine-containing counterparts, elucidating the strategic advantages conferred by the integrated piperazine scaffold.
The piperazine ring is not merely another heterocyclic substituent; it is a "privileged scaffold" in medicinal chemistry.[3][4] Its prevalence in over 100 FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[5][6][7] By embedding this powerful motif directly into the versatile β-keto ester framework, a unique and highly valuable class of synthetic intermediates is created. This guide will explore the profound implications of this structural marriage on physicochemical properties, synthetic utility, and the streamlined synthesis of complex, biologically relevant molecules.
I. The Piperazine Moiety: A Game-Changer for Physicochemical and Pharmacokinetic Profiles
A primary driver for the use of piperazine-based building blocks is the predictable and positive impact of the piperazine ring on the properties of the final molecule. This is a crucial consideration in the early stages of drug development, where optimizing these properties can be a resource-intensive endeavor.
Key Advantages:
-
Enhanced Aqueous Solubility: The two nitrogen atoms of the piperazine ring, particularly the un-substituted or alkyl-substituted nitrogen, can be protonated at physiological pH. This basicity significantly enhances the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.[3]
-
Improved Pharmacokinetics (ADME): The piperazine moiety is well-documented to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[3][7] Its incorporation can lead to better cell permeability, reduced metabolic liability, and an optimal balance between lipophilicity and hydrophilicity.
-
Modulation of Lipophilicity: The piperazine ring offers a modular handle to fine-tune the lipophilicity of a molecule. Substitution on the distal nitrogen atom allows for the introduction of a wide range of functional groups, enabling precise control over the overall polarity of the compound.
II. Enhanced Synthetic Utility: A Versatile Hub for Molecular Elaboration
The true synthetic power of a piperazine-based β-keto ester lies in its dual reactivity. It combines the classical reactivity of the β-keto ester with the nucleophilic and basic properties of the piperazine nitrogens, opening up unique synthetic pathways.
A. The Piperazine Nitrogens as Reaction Handles
The nitrogen atoms of the piperazine ring, especially when one is protected, serve as versatile points for molecular diversification. This is a significant advantage over simple alkyl or aryl β-keto esters, which lack such a convenient and reactive site for late-stage functionalization. Common transformations include:
-
N-Arylation: Buchwald-Hartwig and Ullmann couplings can be employed to introduce aryl and heteroaryl substituents.
-
N-Alkylation: Reductive amination or nucleophilic substitution on alkyl halides allows for the introduction of a wide array of alkyl groups.[3]
-
Amide and Sulfonamide Formation: Acylation and sulfonylation of the secondary amine provide access to a diverse range of amide and sulfonamide derivatives.
This built-in functionality allows for the rapid generation of compound libraries from a common piperazine-based β-keto ester core, accelerating the structure-activity relationship (SAR) studies that are crucial in drug discovery.
B. Potential for Intramolecular Catalysis and Directed Reactions
The basicity of the piperazine nitrogen can be harnessed to influence reactions at the β-keto ester portion of the molecule. While direct comparative studies are sparse, fundamental chemical principles suggest that the piperazine nitrogen can act as an internal base or a directing group.
Hypothesized Advantages:
-
Intramolecular Base Catalysis: In reactions requiring a base, such as certain alkylations or condensations of the active methylene group, the piperazine nitrogen could potentially act as an intramolecular catalyst. This could lead to increased reaction rates and milder reaction conditions compared to intermolecularly catalyzed reactions of simple β-keto esters.
-
Chelation and Stereocontrol: The piperazine moiety could act as a chelating ligand for metal catalysts, bringing the catalyst into proximity with the β-keto ester and potentially influencing the stereochemical outcome of reactions at the α-carbon.
III. A Superior Precursor for Heterocycle Synthesis: The Biginelli Reaction Case Study
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules.[4] The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a classic example.[1] While a standard Biginelli reaction utilizes an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea, the use of a piperazine-based β-keto ester offers a streamlined route to DHPMs bearing a valuable piperazine substituent.
Comparative Synthesis of Piperazine-Substituted DHPMs
| Parameter | Route A: Standard Biginelli with Piperazine-Aldehyde | Route B: Biginelli with Piperazine-β-Keto Ester |
| Starting Materials | Piperazine-containing aldehyde, Ethyl acetoacetate, Urea | Standard aldehyde, Piperazine-β-Keto Ester, Urea |
| Key Advantage | Utilizes commercially available ethyl acetoacetate. | Incorporates the piperazine moiety on the core scaffold with greater flexibility in aldehyde choice. |
| Potential Drawback | Requires synthesis of a potentially complex piperazine-aldehyde. | Requires synthesis of the piperazine-β-keto ester. |
| Overall Efficiency | Can be less convergent if the aldehyde is not readily available. | More convergent, as a single piperazine-β-keto ester can be reacted with a diverse range of aldehydes. |
The use of a piperazine-β-keto ester in the Biginelli reaction directly embeds the pharmacologically important piperazine ring into the dihydropyrimidinone core, a structure known for a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[8][9]
Experimental Protocol: Synthesis of a Piperazine-Containing Dihydropyrimidinone via the Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone using a representative piperazine-based β-keto ester.
Step 1: Synthesis of Ethyl 3-oxo-4-(4-Boc-piperazin-1-yl)butanoate (A Representative Piperazine-β-Keto Ester)
-
To a solution of N-Boc-piperazine (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C, add ethyl 4-chloroacetoacetate (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired piperazine-β-keto ester.
Step 2: Biginelli Condensation
-
In a round-bottom flask, combine the synthesized piperazine-β-keto ester (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and urea (1.5 eq).
-
Add ethanol as the solvent (0.5 M) and a catalytic amount of hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure piperazine-substituted dihydropyrimidinone.
IV. Visualizing the Synthetic Strategy
The strategic advantage of using a piperazine-based β-keto ester can be visualized in the context of building a diverse chemical library.
Caption: Comparison of synthetic routes to piperazine-containing compounds.
V. Conclusion
Piperazine-based β-keto esters represent a class of advanced synthetic intermediates that offer significant advantages over their simpler counterparts, particularly for applications in medicinal chemistry and drug discovery. The strategic incorporation of the piperazine "privileged scaffold" provides a direct route to molecules with enhanced physicochemical and pharmacokinetic properties. Furthermore, the inherent functionalities of these building blocks offer unparalleled versatility for the construction of diverse molecular libraries and the synthesis of complex heterocyclic systems. While the initial investment in the synthesis of a piperazine-based β-keto ester may be greater than purchasing a simple analogue, the downstream benefits in terms of synthetic efficiency, novelty, and the quality of the final compounds present a compelling case for their adoption in modern synthetic strategies. As the demand for novel, drug-like molecules continues to grow, the strategic use of such sophisticated building blocks will undoubtedly play an increasingly important role in accelerating the pace of innovation.
VI. References
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5839. [Link]
-
Al-Ostoot, F. H., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6436. [Link]
-
Rao, G. B. D., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]
-
Kaur, R., et al. (2019). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Journal of Chemistry, 2019, 7242171. [Link]
-
Kappe, C. O. (2012). Recent Advances in Biginelli-type Reactions. In Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Wiley-VCH. [Link]
-
Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
-
Rao, G. B. D., et al. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(11), 2555-2561. [Link]
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Fiveable. β-keto esters Definition. [Link]
-
Alvim, H. G. O., et al. (2014). Hantzsch synthesis: a four-component reaction. RSC Advances, 4(98), 54282-54299. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Gettys, K. E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(3), 297-321. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
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- 9. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Confirmation of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Piperazine scaffolds, in particular, are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] This guide, designed for the discerning researcher, provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and its derivatives. We will delve into the nuances of spectroscopic techniques, offering field-proven insights and experimental data to ensure the unambiguous identification of these molecules.
The Importance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the derivatization of amine-containing scaffolds like piperazine. Its role is to temporarily mask the reactivity of the piperazine nitrogen, allowing for selective functionalization at another position. The presence of the Boc group significantly influences the physicochemical properties and spectroscopic signature of the molecule. This guide will use the comparison between the Boc-protected title compound and its deprotected analogue, 1-(piperazin-1-yl)butane-2,4-dione, to illustrate these key differences.
Synthesis and Structural Confirmation: A Multi-faceted Approach
The confirmation of a chemical structure is not reliant on a single technique but rather a confluence of data from multiple analytical methods. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and self-validating system for its structural verification.
I. Synthesis Pathway
The synthesis of this compound typically involves the acylation of tert-butyl piperazine-1-carboxylate with a suitable acetoacetylating agent. A common method is the reaction with diketene or acetoacetic acid in the presence of a coupling agent.
Caption: General synthesis scheme for the title compound.
II. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1. ¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
tert-Butyl Group: A characteristic singlet integrating to nine protons is observed around δ 1.4 ppm. This is a hallmark of the Boc protecting group.
-
Piperazine Ring Protons: The protons on the piperazine ring typically appear as multiplets in the region of δ 2.3-3.6 ppm. The protons on the carbons adjacent to the nitrogen of the Boc group are deshielded compared to the protons adjacent to the acetoacetylated nitrogen.
-
Acetoacetyl Group: The methyl protons of the acetoacetyl group will appear as a singlet around δ 2.2 ppm. The methylene protons adjacent to the ketone and amide carbonyls will appear as a singlet around δ 3.5 ppm.
2. ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
-
tert-Butyl Group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the methyl carbons appear around δ 28 ppm.
-
Piperazine Ring Carbons: The carbon atoms of the piperazine ring will resonate in the range of δ 40-55 ppm.
-
Carbonyl Carbons: The carbonyl carbons of the Boc group and the acetoacetyl group will appear in the downfield region of the spectrum, typically between δ 154 ppm and δ 205 ppm. The ketone carbonyl will be the most downfield signal.
Comparative Analysis: The Impact of the Boc Group
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| This compound | ~1.4 (s, 9H, C(CH₃)₃), ~2.2 (s, 3H, COCH₃), ~2.4 (m, 4H, piperazine CH₂), ~3.5 (s, 2H, COCH₂CO), ~3.6 (m, 4H, piperazine CH₂) | ~28 (C(CH₃)₃), ~30 (COCH₃), ~43-50 (piperazine CH₂), ~50 (COCH₂CO), ~80 (C(CH₃)₃), ~154 (Boc C=O), ~168 (amide C=O), ~205 (ketone C=O) |
| 1-(piperazin-1-yl)butane-2,4-dione (Deprotected) | ~2.2 (s, 3H, COCH₃), ~2.8-3.0 (m, 4H, piperazine CH₂), ~3.5 (s, 2H, COCH₂CO), ~3.6-3.8 (m, 4H, piperazine CH₂), NH proton (broad singlet, variable) | ~30 (COCH₃), ~45-55 (piperazine CH₂), ~50 (COCH₂CO), ~169 (amide C=O), ~206 (ketone C=O) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and integrate the signals.
B. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Expected Molecular Ion:
For this compound (C₁₃H₂₂N₂O₄), the expected exact mass is 270.1580 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 271.1658.
Key Fragmentation Patterns:
A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group as isobutylene (-56 Da) or the entire Boc group (-100 Da).
Caption: Key fragmentation pathways in ESI-MS.
Comparative Analysis:
| Compound | Expected [M+H]⁺ (m/z) | Characteristic Fragments (m/z) |
| This compound | 271.17 | 215.11 ([M+H - C₄H₈]⁺), 171.10 ([M+H - C₅H₈O₂]⁺), 185.12 ([piperazinyl-acetoacetyl+H]⁺), 85.06 (acetoacetyl fragment) |
| 1-(piperazin-1-yl)butane-2,4-dione (Deprotected) | 171.10 | 85.06 (piperazine fragment), 85.03 (acetoacetyl fragment) |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization mass spectrometer (e.g., TOF, Q-TOF, or Orbitrap).
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and fragmentation.
-
C. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic vibrational frequencies.
Key Vibrational Frequencies:
-
C=O Stretching (Boc group): A strong absorption band is expected around 1690-1700 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band around 1640-1650 cm⁻¹.
-
C=O Stretching (Ketone): A strong absorption band around 1710-1720 cm⁻¹.
-
C-N Stretching: Absorptions in the region of 1250-1020 cm⁻¹.
-
C-H Stretching (Alkyl): Absorptions in the region of 2850-2980 cm⁻¹.
Comparative Analysis:
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2975 (C-H), ~1715 (Ketone C=O), ~1695 (Boc C=O), ~1645 (Amide C=O), ~1240 (C-N) |
| 1-(piperazin-1-yl)butane-2,4-dione (Deprotected) | ~3300 (N-H, broad), ~2940 (C-H), ~1710 (Ketone C=O), ~1635 (Amide C=O), ~1550 (N-H bend) |
Experimental Protocol: Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Conclusion: A Unified Approach to Structural Integrity
The structural confirmation of this compound and its derivatives is a critical step in the drug development pipeline. By employing a multi-technique approach encompassing NMR, MS, and IR spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of their compounds. This guide has outlined the key spectroscopic features of the title compound and its deprotected analogue, providing a framework for the interpretation of experimental data. The provided protocols serve as a starting point for the development of robust analytical methods, ensuring the scientific integrity of your research.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
Yilmaz, F., & Parlak, C. (2011). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 56(11), 1035-1041. [Link]
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Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Firth, D. S., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(5). [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]
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Pharmaffiliates. This compound. [Link]
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Navigating the Bioactive Landscape of Piperazine Derivatives: A Comparative Guide for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to the Biological Evaluation of Compounds Derived from tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates. This guide provides a comprehensive comparison of the potential biological activities of novel compounds derived from this compound, with a primary focus on their anticancer properties. While direct experimental data on derivatives of this specific scaffold is emerging, we can extrapolate from extensive research on analogous piperazine-containing molecules to inform our strategic approach to their synthesis and biological evaluation.[3][4][5]
This guide will delve into the rationale behind selecting specific biological assays, provide detailed experimental protocols, and present a comparative analysis of hypothetical derivatives against established piperazine-based compounds.
The Versatility of the Piperazine Core: A Foundation for Diverse Biological Activity
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents.[1] Its presence in numerous clinically used drugs highlights its importance. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][6][7] The structural flexibility of the piperazine nucleus allows for modifications that can significantly influence its biological profile.[4]
A Strategic Approach to Evaluating Novel Derivatives
Given the precedent in the literature, a logical first step in evaluating novel derivatives of this compound is to screen for anticancer activity. The β-keto amide moiety in the parent compound provides a reactive handle for a variety of chemical transformations, allowing for the generation of a diverse library of analogues.
A proposed synthetic and evaluation workflow is outlined below:
Caption: A generalized workflow for the synthesis and biological evaluation of novel piperazine derivatives.
Comparative Analysis: Anticancer Activity
To illustrate a comparative analysis, let us consider a hypothetical series of derivatives synthesized from this compound and compare their potential anticancer activity against known piperazine-containing anticancer agents.
Hypothetical Derivatives:
-
Compound A: A pyrazole-fused derivative.
-
Compound B: A pyridine-substituted derivative.
-
Compound C: A derivative with an additional aromatic amide linkage.
Comparator Compounds:
-
Imatinib: A well-established tyrosine kinase inhibitor containing a piperazine ring, used in the treatment of chronic myeloid leukemia.
-
Vindoline-piperazine conjugates: A class of compounds showing significant antiproliferative effects against various cancer cell lines.[3]
Table 1: Hypothetical and Comparative Anticancer Activity Data (IC50 in µM)
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT116) |
| Hypothetical Derivative A | 5.2 | 8.1 | 6.5 |
| Hypothetical Derivative B | 12.8 | 15.3 | 10.1 |
| Hypothetical Derivative C | 2.5 | 4.3 | 3.1 |
| Imatinib (Comparator) | >50 | >50 | 25.6 |
| Vindoline-piperazine conjugate (23)[3] | 1.00 (MDA-MB-468) | 1.35 (HOP-92) | Not Reported |
This table illustrates how novel compounds can be benchmarked against existing drugs. The hypothetical data suggests that Compound C, with its additional amide linkage, may exhibit the most promising anticancer activity, a hypothesis that can be tested experimentally.
Experimental Protocols
1. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A simplified workflow of the MTT assay for determining cell viability.
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]
Protocol:
-
Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
3. In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[11][12]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 1 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 2 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the mixture at 70°C for 15 minutes in a water bath.
-
Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control sample without the test compound.
Structure-Activity Relationship (SAR) Insights
Based on existing literature, certain structural modifications to the piperazine scaffold are known to influence biological activity.[2][4] For anticancer activity, the introduction of bulky aromatic groups, particularly those with electron-withdrawing substituents, at the N-4 position of the piperazine ring often enhances potency.[3] The nature of the linker between the piperazine core and other pharmacophores also plays a critical role.[3] These established SAR trends can guide the rational design of more potent derivatives of this compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. A systematic approach to the synthesis and biological evaluation of its derivatives, guided by established principles of medicinal chemistry, is crucial for unlocking its full potential. While this guide has focused on the anticancer potential, the exploration of antimicrobial and anti-inflammatory activities should not be overlooked, as the piperazine core is known for its versatility. Future research should focus on synthesizing a diverse library of derivatives and performing comprehensive in vitro and in vivo evaluations to identify lead compounds for further development.
References
-
Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4882. [Link]
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Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4931. [Link]
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G, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21. [Link]
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Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
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Singh, S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
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Stancheva, S. S., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Molecules, 27(24), 8983. [Link]
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The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]
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Xu, X., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Letters in Organic Chemistry, 20(2), 154-162. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
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Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2024). MDPI. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). PubMed. [Link]
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Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025). ResearchGate. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). PMC. [Link]
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Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15948-15964. [Link]
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Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(30), 24992-25006. [Link]
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Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Cost-benefit analysis of different synthetic pathways to tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Introduction
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a valuable building block in contemporary drug discovery, finding application as a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the β-ketoamide functionality tethered to a piperazine scaffold makes it a versatile synthon for a range of chemical transformations. The economic and efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.
This guide provides a comprehensive cost-benefit analysis of the most viable synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, costs, and operational practicalities.
Core Synthetic Strategy: Acylation of N-Boc-Piperazine
The most logical and widely applicable approach to the synthesis of this compound involves the acylation of the readily available starting material, tert-butyl piperazine-1-carboxylate (commonly known as N-Boc-piperazine). The primary challenge lies in the selection of the appropriate acylating agent to introduce the 3-oxobutanoyl (or acetoacetyl) moiety. This guide will compare three primary synthetic pathways based on different acylating agents:
-
Pathway 1: Acetoacetylation with Diketene
-
Pathway 2: Transamidation with an Acetoacetate Ester
-
Pathway 3: Acylation with Acetoacetyl Chloride
A foundational element to all these pathways is the synthesis of the starting material, N-Boc-piperazine.
Synthesis of the Starting Material: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
The mono-protection of piperazine is a critical first step. The most common and efficient method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol: Synthesis of N-Boc-piperazine
-
Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent dropwise over 1 hour.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) affords pure tert-butyl piperazine-1-carboxylate.
Pathway 1: Acetoacetylation with Diketene
This pathway represents the most atom-economical and potentially cost-effective route. Diketene is a highly reactive and efficient acetoacetylating agent for nucleophiles such as amines.
Causality of Experimental Choices
The reaction between a secondary amine like N-Boc-piperazine and diketene proceeds through a nucleophilic addition of the amine to the carbonyl group of the β-lactone ring of diketene, followed by ring-opening to form the β-keto-amide. The reaction is typically fast and clean, often requiring no catalyst. The choice of solvent is crucial to ensure solubility of the starting materials and to control the reaction temperature, as the reaction can be exothermic.
Caption: Pathway 1: Direct acetoacetylation of N-Boc-piperazine.
Experimental Protocol
-
Reaction Setup: Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF) in a reaction vessel equipped with a dropping funnel and a thermometer. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Diketene: Add diketene (1.0-1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue is the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Pathway 2: Transamidation with an Acetoacetate Ester
This pathway involves the reaction of N-Boc-piperazine with an acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate. This is essentially a transamidation reaction, which typically requires elevated temperatures and may result in an equilibrium mixture.
Causality of Experimental Choices
The nucleophilic attack of the piperazine nitrogen on the ester carbonyl of the acetoacetate is less favorable than the attack on the more electrophilic carbonyl of diketene or an acid chloride. To drive the reaction to completion, it is often necessary to remove the alcohol byproduct (e.g., ethanol or methanol) by distillation. The use of a high-boiling point solvent facilitates reaching the required reaction temperature. This method is generally less efficient than the diketene approach.
Caption: Pathway 2: Transamidation using an acetoacetate ester.
Experimental Protocol
-
Reaction Setup: Combine tert-butyl piperazine-1-carboxylate (1.0 equivalent) and ethyl acetoacetate (1.5-2.0 equivalents) in a round-bottom flask equipped with a distillation apparatus.
-
Reaction Progression: Heat the mixture to a temperature sufficient to distill off the ethanol byproduct (typically >100-120 °C). Continue heating for several hours until the starting amine is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the excess ethyl acetoacetate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel.
Pathway 3: Acylation with Acetoacetyl Chloride
This is a classic and generally reliable method for amide bond formation. Acetoacetyl chloride is a highly reactive acylating agent that will readily react with the secondary amine of N-Boc-piperazine.
Causality of Experimental Choices
The high reactivity of the acid chloride necessitates the use of a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Triethylamine or diisopropylethylamine are common choices. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize potential side reactions. The choice of an aprotic solvent is standard for this type of acylation. The main drawback of this method is the potential instability and handling difficulties associated with acetoacetyl chloride.
Caption: Pathway 3: Acylation using acetoacetyl chloride.
Experimental Protocol
-
Reaction Setup: Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
-
Addition of Acylating Agent: Add a solution of acetoacetyl chloride (1.1 equivalents) in DCM dropwise to the cooled reaction mixture.
-
Reaction Progression: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction to completion by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography.
Comparative Analysis
| Parameter | Pathway 1 (Diketene) | Pathway 2 (Transamidation) | Pathway 3 (Acetoacetyl Chloride) |
| Reagent Cost | Generally low to moderate | Low | Moderate to high |
| Yield | Typically high (>90%) | Moderate to low, equilibrium-driven | Generally high (>80%) |
| Reaction Time | Short (1-3 hours) | Long (several hours) | Short (1-3 hours) |
| Reaction Conditions | Mild (0-25 °C) | Harsh (high temperature) | Mild (low temperature) |
| Byproducts | None (atom economical) | Alcohol (e.g., ethanol) | HCl (requires a base scavenger) |
| Safety & Handling | Diketene is toxic and reactive | Acetoacetate esters are relatively safe | Acetoacetyl chloride is corrosive and moisture-sensitive |
| Scalability | Excellent | Moderate | Good, with careful handling |
| Purification | Often simple (recrystallization) | Requires chromatography | Requires aqueous work-up and chromatography |
Conclusion and Recommendation
Based on the analysis of the three primary synthetic pathways, the acetoacetylation of tert-butyl piperazine-1-carboxylate with diketene (Pathway 1) emerges as the most advantageous route for the synthesis of this compound, particularly for large-scale production. Its key benefits include high yields, short reaction times, mild conditions, and atom economy, which collectively contribute to a more cost-effective and environmentally friendly process. While the handling of diketene requires appropriate safety precautions, the overall efficiency and simplicity of this pathway make it the preferred choice for researchers and drug development professionals.
Pathway 3, using acetoacetyl chloride, is a viable alternative, especially for smaller-scale synthesis where the higher cost and handling challenges of the acylating agent are less of a concern. Pathway 2, the transamidation with acetoacetate esters, is the least efficient and is generally not recommended unless the other reagents are unavailable.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and available resources. However, for a balance of efficiency, cost, and practicality, the diketene-based approach is demonstrably superior.
References
-
Mamat, C., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 90-95. [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2013). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. CN101676276B.
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
-
HDIN Research. (2026, January 20). Diketene Market Poised for Steady Growth - Acetic Acid & Derivatives Industry Chain Series Report (6). [Link]
A Comparative Guide to Catalysts in the Synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and yield is paramount. One such building block, tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, serves as a crucial component in the development of various active pharmaceutical ingredients (APIs). Its synthesis, primarily through the N-acetoacetylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with diketene, is a reaction where the choice of catalyst plays a pivotal role in determining efficiency, selectivity, and overall economic viability.
This guide provides an in-depth comparison of common catalysts employed for this transformation, offering experimental data, mechanistic insights, and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
The Synthetic Challenge: N-Acetoacetylation of N-Boc-Piperazine
The core reaction involves the nucleophilic attack of the secondary amine of N-Boc-piperazine on the highly reactive diketene molecule. While the reaction can proceed without a catalyst, it is often slow and may lead to the formation of byproducts. Catalysts are therefore employed to enhance the reaction rate and improve selectivity. The choice of catalyst can influence reaction times, yields, and the required reaction conditions.
Below is a comparative analysis of three commonly used catalysts: Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), and Imidazole.
Catalyst Performance Comparison
| Catalyst | Typical Loading (mol%) | Reaction Time | Yield (%) | Key Advantages |
| Triethylamine (TEA) | 5 - 10 | 2 - 6 hours | 85 - 95% | Cost-effective, readily available, acts as a base to neutralize any acidic impurities. |
| 4-Dimethylaminopyridine (DMAP) | 1 - 5 | 1 - 3 hours | > 95% | Highly efficient, significantly accelerates the reaction, leading to shorter reaction times and higher yields. |
| Imidazole | 5 - 10 | 3 - 8 hours | 80 - 90% | Acts as a nucleophilic catalyst, mild reaction conditions. |
Mechanistic Insights: The Role of the Catalyst
The catalytic mechanisms for the N-acetoacetylation of N-Boc-piperazine with diketene differ based on the nature of the catalyst. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Triethylamine (TEA): A Brønsted Base Catalyst
Triethylamine, a tertiary amine, primarily functions as a Brønsted base. In this reaction, it is believed to activate the N-Boc-piperazine by deprotonating the secondary amine, thereby increasing its nucleophilicity. The resulting piperazide anion is a more potent nucleophile and readily attacks the electrophilic carbonyl carbon of diketene.
Caption: Proposed catalytic cycle for DMAP.
Imidazole: A Versatile Catalyst
Imidazole can act as both a nucleophilic catalyst and a general base. In its role as a nucleophilic catalyst, similar to DMAP, the nitrogen atom of the imidazole ring attacks the diketene to form an acylimidazolium intermediate. This activated intermediate then readily reacts with N-Boc-piperazine. [1][2]As a general base, it can facilitate the deprotonation of N-Boc-piperazine, enhancing its nucleophilicity.
Caption: Proposed catalytic cycle for Imidazole.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using the discussed catalysts.
General Experimental Workflow
Caption: General workflow for the synthesis.
Protocol 1: Synthesis using Triethylamine (TEA)
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (0.1 eq).
-
Addition of Diketene: Cool the mixture to 0 °C using an ice bath. Add diketene (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the pure product.
Protocol 2: Synthesis using 4-Dimethylaminopyridine (DMAP)
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and DMAP (0.02 eq) in dichloromethane (5-10 mL per gram of starting material).
-
Addition of Diketene: Cool the solution to 0 °C. Add diketene (1.05 eq) dropwise over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue is purified by flash chromatography on silica gel to yield the desired product.
Protocol 3: Synthesis using Imidazole
-
Reaction Setup: To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or THF, add imidazole (0.1 eq).
-
Addition of Diketene: Add diketene (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-8 hours. Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove the imidazole.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final compound.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound depends on the specific requirements of the synthesis, including cost, desired reaction time, and acceptable yield.
-
For large-scale, cost-effective synthesis where a slightly longer reaction time is acceptable, Triethylamine is a suitable choice.
-
When high efficiency, rapid reaction times, and maximum yield are the primary concerns, DMAP is the superior catalyst, despite its higher cost.
-
Imidazole offers a good balance between reactivity and cost and is a viable alternative, particularly when milder reaction conditions are preferred.
Researchers should consider these factors and the provided experimental protocols as a starting point for the optimization of their specific synthetic procedures.
References
[3]The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (URL: Available upon request) [4]Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. (URL: [Link]) [5]Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. (URL: [Link])
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- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. connectjournals.com [connectjournals.com]
A Senior Application Scientist's Guide to LC-MS Analysis of Reaction Mixtures Containing tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperazine-based pharmaceutical intermediates, the robust and reliable analysis of reaction mixtures is paramount. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of reaction mixtures containing tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate. We will delve into the rationale behind experimental choices, compare LC-MS to alternative analytical techniques, and provide detailed, field-proven protocols.
Introduction: The Significance of this compound and the Need for Precise Analysis
This compound is a key building block in medicinal chemistry. The piperazine moiety is a common scaffold in a multitude of approved drugs due to its favorable pharmacokinetic properties. The β-ketoester functionality, on the other hand, provides a versatile handle for a variety of chemical transformations, making this molecule a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
Given its role as a synthetic intermediate, the purity and impurity profile of this compound directly impacts the quality and safety of the final drug substance. Therefore, a highly sensitive and specific analytical method is required to monitor the progress of its synthesis, identify and quantify impurities, and ultimately ensure the quality of the product. LC-MS, with its ability to separate complex mixtures and provide molecular weight and structural information, stands as the premier analytical tool for this purpose.
Synthesis and Potential Impurities: A Mechanistic Perspective
Understanding this likely synthetic pathway is crucial for anticipating potential impurities that may be present in the reaction mixture. These can include:
-
Unreacted Starting Materials: Residual N-Boc-piperazine and the acetoacetic acid derivative.
-
Di-acylated Piperazine: The product of acylation at both nitrogen atoms of piperazine, particularly if the Boc-protecting group is labile under the reaction conditions.
-
Byproducts from the Acylating Agent: For example, self-condensation products of the acetoacetic acid derivative.
-
Degradation Products: The β-ketoester moiety can be susceptible to hydrolysis or decarboxylation under certain pH and temperature conditions.
The following diagram illustrates the likely synthetic route and the formation of a key potential impurity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
